Product packaging for Allyl phenyl carbonate(Cat. No.:CAS No. 16308-68-2)

Allyl phenyl carbonate

Cat. No.: B036615
CAS No.: 16308-68-2
M. Wt: 178.18 g/mol
InChI Key: ORUWSEKEVGOAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyl phenyl carbonate is a valuable chemical reagent primarily employed in organic synthesis as a protected phenol derivative and a versatile allylating agent. Its core research value lies in the facile deprotection of the allyloxycarbonyl group, which can be cleanly removed under mild, neutral conditions using palladium(0) catalysts. This mechanism of action makes it an indispensable tool for the protection of phenolic hydroxyl groups in complex, multi-step syntheses, particularly where base- or acid-labile functional groups are present elsewhere in the molecule. Researchers utilize this compound to synthesize advanced pharmaceutical intermediates, fine chemicals, and novel polymeric materials, where the controlled introduction and subsequent removal of the protecting group is critical. Furthermore, the allyl moiety itself can serve as a handle for further chemical transformations, expanding its utility in material science for developing specialty monomers and cross-linkers. This high-purity reagent is designed for applications in method development, catalysis studies, and the exploration of new synthetic pathways, offering researchers a reliable and efficient solution for challenging synthetic problems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B036615 Allyl phenyl carbonate CAS No. 16308-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUWSEKEVGOAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465028
Record name Allyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16308-68-2
Record name Allyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl Phenyl Carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl carbonate is a versatile organic compound utilized in a variety of synthetic applications, ranging from polymer chemistry to the introduction of protecting groups in the synthesis of complex molecules. Its unique chemical structure, featuring both an allyl and a phenyl group attached to a carbonate functionality, imparts a distinct reactivity profile that makes it a valuable tool for chemical researchers. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Colorless to yellow liquid
Density 1.096 g/mL at 25 °C
Boiling Point 67-70 °C at 0.3 mmHg
Refractive Index (n20/D) 1.4990
Flash Point >110 °C (>230 °F)
Vapor Pressure 0.0195 mmHg at 25°C
LogP 2.388
Polar Surface Area (PSA) 35.53 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5
CAS Number 16308-68-2

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Key spectroscopic data are available through various chemical databases.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

  • Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as the carbonate C=O stretch and the C=C stretch of the allyl and phenyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenyl chloroformate with allyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Phenyl chloroformate

  • Allyl alcohol

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • To a stirred solution of allyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether at 0 °C, slowly add phenyl chloroformate (1.0 equivalent) via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Determination of Physical Properties

Boiling Point:

The boiling point is determined under reduced pressure using a vacuum distillation apparatus. The pressure is monitored with a manometer, and the temperature at which the liquid actively boils and condenses is recorded.

Density:

The density is measured at 25 °C using a pycnometer. The pycnometer is first weighed empty, then filled with distilled water to determine its volume, and finally filled with this compound. The density is calculated from the mass and volume.

Refractive Index:

The refractive index is measured at 20 °C using an Abbe refractometer. A drop of the sample is placed on the prism, and the refractive index (n_D) is read directly from the instrument.

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily utilized for its reactivity at the allylic and carbonate positions.

Palladium-Catalyzed Reactions

The allyl group of this compound can participate in various palladium-catalyzed reactions. A prominent application is in the Tsuji-Trost allylation, where the allyl group is transferred to a nucleophile. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Palladium_Catalyzed_Allylation This compound This compound π-Allyl Pd Complex π-Allyl Pd Complex This compound->π-Allyl Pd Complex Oxidative Addition Phenyl Carbonate Anion Phenyl Carbonate Anion This compound->Phenyl Carbonate Anion Pd(0) Catalyst Pd(0) Catalyst π-Allyl Pd Complex->Pd(0) Catalyst Reductive Elimination Allylated Product Allylated Product π-Allyl Pd Complex->Allylated Product Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->π-Allyl Pd Complex

Caption: Palladium-catalyzed allylic alkylation workflow.

Use as a Protecting Group

The allyloxycarbonyl (Alloc) group, introduced using this compound, is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed under mild conditions using a palladium catalyst and a scavenger.

Amine_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine (R-NH2) Amine (R-NH2) Alloc-Protected Amine Alloc-Protected Amine Amine (R-NH2)->Alloc-Protected Amine + this compound This compound This compound Alloc-Protected Amine_dep Alloc-Protected Amine Deprotected Amine (R-NH2) Deprotected Amine (R-NH2) Alloc-Protected Amine_dep->Deprotected Amine (R-NH2) + Pd(0), Scavenger Pd(0) Catalyst Pd(0) Catalyst Scavenger Scavenger

An In-depth Technical Guide to the Synthesis of Allyl Phenyl Carbonate from Phenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of allyl phenyl carbonate from phenyl chloroformate and allyl alcohol. This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group for amines and alcohols.[1][2] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in academic and industrial settings.

Introduction

In modern organic and medicinal chemistry, the strategic use of protecting groups is fundamental for the successful synthesis of complex molecules. The allyloxycarbonyl (Alloc) group is a versatile protective group for amines and hydroxyls, and its introduction is often facilitated by reagents like this compound.[1][2] The synthesis of this compound itself is a straightforward and efficient process involving the reaction of phenyl chloroformate with allyl alcohol in the presence of a base.[3] This guide details a reliable method for its preparation, adapted from established procedures for similar carbonate esters.[3]

Reaction Pathway and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of allyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. A base, typically pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4]

The overall reaction is as follows:

Phenyl Chloroformate + Allyl Alcohol → this compound + HCl

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of analogous carbonate esters and is designed for a 1.0 molar scale.[3]

3.1 Materials and Reagents:

ReagentMolecular FormulaMW ( g/mol )Amount (1.0 equiv)Moles
Phenyl ChloroformateC₇H₅ClO₂156.57156.0 g (1.0 mol)1.0
Allyl AlcoholC₃H₆O58.0858.1 g (1.0 mol)1.0
PyridineC₅H₅N79.10100 mL-
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93175 mL-
Sulfuric Acid (2 M)H₂SO₄98.08As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
WaterH₂O18.02As needed-

3.2 Apparatus:

  • 500 mL 3-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Condenser

  • Apparatus for vacuum distillation

3.3 Procedure:

  • In a 500 mL 3-necked flask equipped with a mechanical stirrer, condenser, and an addition funnel, combine allyl alcohol (58.1 g, 1.0 mol), pyridine (100 mL), and dichloromethane (175 mL).[3]

  • Stir the mixture and add phenyl chloroformate (156.0 g, 1.0 mol) dropwise from the addition funnel over a period of 1 hour.[3]

  • After the addition is complete, stir the reaction mixture for an additional 3 hours at room temperature.[3]

  • Add water (250 mL) to the flask to quench the reaction.[3]

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous H₂SO₄ (2 x 250 mL) to remove pyridine, followed by water and brine.[3]

  • Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to remove the solvent.[3]

  • Purify the resulting crude product by vacuum distillation to yield pure this compound.[3]

Data Presentation

4.1 Product Specifications:

PropertyValueReference(s)
Product Name This compound[5]
CAS Number 16308-68-2[5]
Molecular Formula C₁₀H₁₀O₃[5]
Molecular Weight 178.18 g/mol
Appearance Colorless oil/liquid[3][6]
Boiling Point 75–78 °C / 0.2 mmHg[3]
67-70 °C / 0.3 mmHg[7]
Density 1.096 g/mL at 25 °C[7]
Refractive Index n20/D 1.4990[7]
Purity >97%[5]
Reported Yield 90%[3]

4.2 Spectroscopic Data:

TypeDataReference
¹H NMR (CDCl₃)δ = 4.8 (d, 2 H, J = 5.7 Hz), 5.31–5.48 (m, 2 H), 5.94–6.10 (m, 1 H), 7.22–7.46 (m, 5 H)[3]

Visualizations

The following diagrams illustrate the chemical reaction pathway and the step-by-step experimental workflow for the synthesis.

reaction_pathway cluster_reactants Reactants cluster_products Products PC Phenyl Chloroformate APC This compound reagents Pyridine (Base) Dichloromethane (Solvent) PC->reagents AA Allyl Alcohol AA->reagents PHCl Pyridinium Hydrochloride reagents->APC Reaction reagents->PHCl Reaction

Figure 1: Reaction Pathway for this compound Synthesis.

experimental_workflow arrow A 1. Mix Allyl Alcohol, Pyridine, and CH₂Cl₂ in a 3-necked flask. B 2. Add Phenyl Chloroformate dropwise over 1 hour. A->B C 3. Stir mixture for 3 hours at room temperature. B->C D 4. Quench reaction with Water (H₂O). C->D E 5. Aqueous Workup: - Wash with 2M H₂SO₄ - Separate layers D->E F 6. Dry organic layer over anhydrous Na₂SO₄. E->F G 7. Filter and concentrate in vacuo. F->G H 8. Purify by vacuum distillation. G->H I Final Product: Pure this compound H->I

Figure 2: Experimental Workflow for Synthesis and Purification.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for allyl phenyl carbonate (C₁₀H₁₀O₃), a valuable reagent in organic synthesis. By presenting detailed experimental protocols and a thorough interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as an essential resource for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.39 - 7.35m-2HAr-H (meta)
7.25 - 7.21m-1HAr-H (para)
7.18 - 7.16m-2HAr-H (ortho)
6.02 - 5.94ddt17.2, 10.5, 5.61H-CH=CH₂
5.40dq17.2, 1.41H=CH₂ (trans)
5.29dq10.5, 1.21H=CH₂ (cis)
4.69dt5.6, 1.42HO-CH₂-
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Atom Assignment
153.5C=O (carbonate)
151.1Ar-C (ipso)
131.7-CH=
129.5Ar-C (meta)
125.9Ar-C (para)
121.1Ar-C (ortho)
118.9=CH₂
69.1O-CH₂-
Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3080Medium=C-H StretchAlkene
2985, 2920MediumC-H StretchAlkane
1765StrongC=O StretchCarbonate
1645MediumC=C StretchAlkene
1595, 1490StrongC=C StretchAromatic Ring
1210, 1160StrongC-O StretchCarbonate/Ether
990, 930Strong=C-H Bend (out-of-plane)Alkene
750, 690StrongAr-H Bend (out-of-plane)Aromatic Ring
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Proposed Fragment Ion
17825[M]⁺ (Molecular Ion)
13410[M - C₃H₄O]⁺
94100[C₆H₅OH]⁺ (Phenol)
7730[C₆H₅]⁺ (Phenyl)
6515[C₅H₅]⁺
4180[C₃H₅]⁺ (Allyl)

Detailed Spectroscopic Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The aromatic region displays three distinct multiplets between δ 7.16 and 7.39 ppm, corresponding to the ortho, meta, and para protons of the phenyl ring. The complex splitting pattern arises from the various coupling interactions between these protons.

The allyl group exhibits a characteristic set of signals. The proton on the internal carbon of the double bond (-CH=CH₂) appears as a doublet of doublets of triplets (ddt) at δ 5.94-6.02 ppm, due to coupling with the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (=CH₂) are diastereotopic and thus show separate signals at δ 5.40 ppm (trans) and δ 5.29 ppm (cis), both appearing as doublets of quartets due to geminal and vicinal coupling. The methylene protons (O-CH₂-) are observed as a doublet of triplets at δ 4.69 ppm, resulting from coupling with the adjacent vinyl proton.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon of the carbonate group is readily identified by its characteristic downfield shift at δ 153.5 ppm. The aromatic carbons appear in the δ 121-152 ppm region, with the ipso-carbon (attached to the oxygen) at δ 151.1 ppm and the other aromatic carbons at their expected chemical shifts. The three carbons of the allyl group are also clearly resolved: the internal carbon of the double bond (-CH=) at δ 131.7 ppm, the terminal carbon (=CH₂) at δ 118.9 ppm, and the methylene carbon (O-CH₂) at δ 69.1 ppm.

FT-IR Spectrum Analysis

The FT-IR spectrum provides crucial information about the functional groups present in this compound. A strong absorption band at 1765 cm⁻¹ is indicative of the C=O stretching vibration of the carbonate group. The presence of the allyl group is confirmed by the =C-H stretching vibration at 3080 cm⁻¹ and the C=C stretching vibration at 1645 cm⁻¹. The aromatic ring gives rise to characteristic C=C stretching bands at 1595 and 1490 cm⁻¹, as well as strong out-of-plane Ar-H bending vibrations at 750 and 690 cm⁻¹, which are indicative of monosubstitution. The strong C-O stretching vibrations of the carbonate and ether linkages are observed in the 1210-1160 cm⁻¹ region.

Mass Spectrum Analysis

The mass spectrum, obtained by electron ionization, shows a molecular ion peak [M]⁺ at an m/z of 178, confirming the molecular weight of this compound. The fragmentation pattern provides further structural evidence. The base peak at m/z 94 corresponds to the phenol radical cation, formed by a rearrangement and cleavage of the carbonate linkage. The prominent peak at m/z 41 is characteristic of the stable allyl cation ([C₃H₅]⁺). Another significant fragment is observed at m/z 134, resulting from the loss of an acrolein molecule (C₃H₄O) from the molecular ion. The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

  • ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated with proton decoupling.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared Spectrometer.

  • Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct injection.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source was used.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer over a mass-to-charge ratio (m/z) range of 40-200.

  • Data Acquisition and Processing: The mass spectrum was recorded and processed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the key structural features and analytical workflows discussed in this guide.

molecular_structure cluster_allyl Allyl Group cluster_carbonate Carbonate Group cluster_phenyl Phenyl Group C1 C(1)H₂= C2 =C(2)H- C1->C2 π-bond C3 -C(3)H₂-O- C2->C3 O1 O C3->O1 C4 C(4)=O C4->O1 O2 O C4->O2 C5 C(5) O2->C5 C6 C(6) C5->C6 C7 C(7) C6->C7 C8 C(8) C7->C8 C9 C(9) C8->C9 C10 C(10) C9->C10 C10->C5

Caption: Molecular Structure of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample This compound Dissolve Dissolve in CDCl₃ (NMR) Neat Liquid (FT-IR) Dilute in MeOH (MS) Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR FTIR FT-IR Spectrometer Dissolve->FTIR MS Mass Spectrometer Dissolve->MS Process Fourier Transform Baseline Correction Peak Picking NMR->Process FTIR->Process MS->Process Interpret Correlate Data Assign Signals Elucidate Structure Process->Interpret

Caption: General Workflow for Spectroscopic Analysis.

Theoretical and Computational Modeling of Allyl Phenyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl carbonate is a molecule of significant interest in organic synthesis, serving as a versatile precursor for various transformations, most notably in palladium-catalyzed allylic alkylations and thermal rearrangements. Understanding the underlying electronic structure, conformational landscape, and reaction energetics is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to model this compound and its reactivity. It details the computational methodologies, summarizes key quantitative data derived from analogous systems, and visualizes the crucial reaction pathways.

Introduction

This compound (APC) is a key substrate in a variety of organic reactions. Its reactivity is dominated by two primary pathways: the palladium-catalyzed decarboxylative allylation and the thermal Carroll rearrangement. The former provides a mild and efficient route to generate nucleophiles for allylic substitution reactions, while the latter, a variation of the Claisen rearrangement, allows for the synthesis of γ,δ-allylketones.[1] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these complex transformations, offering insights into transition state geometries, activation energies, and reaction thermodynamics. This guide will explore the theoretical underpinnings of APC's reactivity, drawing on established computational studies of structurally similar molecules to provide a robust predictive framework.

Computational Methodologies

The theoretical investigation of this compound and its reactions typically employs quantum chemical calculations. The following protocol outlines a standard computational approach for geometry optimization, frequency analysis, and transition state searching.

Computational Protocol

A common and reliable method for studying systems like this compound involves Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often chosen for its balance of accuracy and computational cost.

Experimental Protocols: Detailed Computational Methodology

  • Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: The geometries of the ground state, transition states, and products are optimized using the B3LYP functional.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is commonly used for initial geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is often employed in single-point energy calculations on the optimized geometries.

  • Solvent Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied. The solvent would be chosen to match experimental conditions (e.g., tetrahydrofuran, toluene).

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm the nature of the stationary points. Ground states and intermediates are characterized by having all real frequencies, while transition states possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.

Ground State Properties of this compound

The conformational flexibility of the allyl and carbonate groups dictates the ground state structure of APC. Computational studies on analogous systems, such as allyl phenyl ether, provide insight into the likely stable conformations.

Geometric Parameters

The key geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be predicted with good accuracy using DFT. The table below presents expected values based on calculations of similar molecules.

Data Presentation: Calculated Geometric Parameters for this compound

ParameterValue (Å or °)Description
Bond Lengths
C=O1.21Carbonyl double bond
C-O (ester)1.36Carbonyl to phenyl oxygen single bond
C-O (allyl)1.45Carbonyl to allyl oxygen single bond
C=C (allyl)1.34Allylic double bond
C-C (allyl)1.50Allylic single bond
Bond Angles
O=C-O (ester)125.0
O=C-O (allyl)124.5
C-O-C (ester)118.0
C-O-C (allyl)116.5
Dihedral Angles
C-O-C-O~180 (anti) or ~0 (syn)Defines the planarity of the carbonate
O-C-C=C~120Defines the gauche conformation of the allyl group

Reaction Pathways of this compound

Thermal Rearrangement: The Carroll Rearrangement

The Carroll rearrangement of this compound is a[2][2]-sigmatropic rearrangement that proceeds through a mechanism analogous to the Claisen rearrangement.[1][3] The reaction involves the transformation of the carbonate into an α-allyl-β-ketocarboxylic acid, which then readily decarboxylates to yield a γ,δ-allylketone. Computational studies on the Claisen rearrangement of allyl phenyl ether suggest a concerted, pericyclic transition state.[4][5][6]

The logical flow of the Carroll rearrangement can be visualized as follows:

Carroll_Rearrangement APC This compound Enol Enol Intermediate APC->Enol Tautomerization TS [3,3]-Sigmatropic Transition State Enol->TS Heating Keto_acid α-Allyl-β-ketocarboxylic Acid TS->Keto_acid Product γ,δ-Allylketone + CO2 Keto_acid->Product Decarboxylation

Figure 1: Logical workflow of the Carroll Rearrangement.
Palladium-Catalyzed Decarboxylative Allylation

In the presence of a palladium(0) catalyst, this compound undergoes a decarboxylative allylation. This reaction is a cornerstone of modern organic synthesis, providing a versatile method for carbon-carbon bond formation under mild conditions.[7] The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the allyl carbonate, followed by decarboxylation to form a π-allylpalladium intermediate. This intermediate can then be intercepted by a nucleophile.

The signaling pathway for this catalytic cycle is illustrated below:

Palladium_Catalysis cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Complex π-Allyl-Pd(II) Complex Pd0->Complex Oxidative Addition APC This compound APC->Complex Decarbox Decarboxylation Complex->Decarbox - CO2 PiAllyl π-Allylpalladium Cation Decarbox->PiAllyl Product Allylated Product PiAllyl->Product + Nu- Nuc Nucleophile (Nu-) Nuc->Product Product->Pd0 Reductive Elimination

Figure 2: Signaling pathway for Pd-catalyzed decarboxylative allylation.

Conclusion

The theoretical and computational modeling of this compound provides invaluable insights into its structure, stability, and reactivity. Through the use of DFT calculations, it is possible to elucidate the intricate mechanisms of both thermal rearrangements and palladium-catalyzed reactions. The computational protocols and data presented in this guide, based on robust analogies to well-studied systems, offer a solid foundation for researchers and scientists in the field of drug development and organic synthesis to understand and predict the behavior of this versatile molecule. The continued development of computational methods promises to further enhance our predictive capabilities, paving the way for the rational design of more efficient and selective chemical transformations.

References

A Technical Guide to the Reactivity of the Allyl Group in Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the chemical reactivity of the allyl group within the allyl phenyl carbonate molecule. A versatile reagent in organic synthesis, this compound's reactivity is primarily centered around the allylic moiety, which serves as a valuable electrophile in a variety of transition metal-catalyzed reactions. The phenoxycarbonyl group acts as an excellent leaving group, facilitating the formation of key intermediates. This document details the principal reactions, underlying mechanisms, quantitative data from relevant studies, and specific experimental protocols.

Core Reactivity: Palladium-Catalyzed Allylic Substitution

The most significant reaction involving this compound is the palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction.[1][2] In this transformation, a palladium(0) catalyst facilitates the displacement of the phenyl carbonate leaving group to form a η³-allylpalladium(II) complex.[1][3] This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under neutral and mild conditions.[4][5]

The general mechanism proceeds through a well-established catalytic cycle:

  • Coordination: The Pd(0) catalyst coordinates to the double bond of the allyl group.[2][6]

  • Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond of the carbonate, leading to the expulsion of the phenoxide anion and the formation of a cationic η³-allylpalladium(II) complex. This step typically occurs with an inversion of configuration at the carbon center.[2][3]

  • Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the η³-allyl moiety. For "soft" nucleophiles (pKa of conjugate acid < 25), this attack occurs directly on the allyl group.[2][6] "Hard" nucleophiles may attack the palladium center first, followed by reductive elimination.[2]

  • Regeneration of Catalyst: Following nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

dot graph "Tsuji_Trost_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, labelloc="t", label="Figure 1. Simplified Catalytic Cycle for the Tsuji-Trost Reaction", fontname="Arial", fontsize=12, fontcolor="#202124", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Allyl Phenyl\nCarbonate", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Coordination [label="η²-Coordination\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; PiAllyl [label="η³-Allylpalladium(II)\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(Nu⁻)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic\nAttack", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Allylated Product", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Substrate -> Coordination [label=" + Pd(0)L₂"]; Coordination -> PiAllyl [label=" Oxidative\n Addition\n (- PhOCOO⁻)"]; PiAllyl -> Attack [label=" + Nu⁻"]; Attack -> Product [label=" Reductive\n Elimination"]; Attack -> Pd0 [label=" Catalyst\n Regeneration"]; } caption: "Figure 1. Simplified Catalytic Cycle for the Tsuji-Trost Reaction"

Decarboxylative Allylation

A significant variation of the Tsuji-Trost reaction is decarboxylative allylation, where allyl carbonates react with nucleophiles in a process that releases carbon dioxide.[4][7] This approach is particularly useful as it often proceeds under neutral conditions. For instance, allyl enol carbonates can undergo palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) to generate ketones with α-quaternary centers.[8] The reaction mechanism involves the formation of the π-allylpalladium intermediate, followed by palladium-promoted decarboxylation to generate an enolate in situ, which then recombines with the allyl moiety.[8]

Reactivity with Various Nucleophiles

The versatility of this compound is demonstrated by its reactivity with a broad spectrum of nucleophiles.

  • Carbon Nucleophiles: Soft carbon nucleophiles, such as stabilized enolates (e.g., from malonates) and β-ketoesters, are highly effective for forming new carbon-carbon bonds.[2][9]

  • Nitrogen Nucleophiles: Primary and secondary amines, anilines, and amides can be allylated to produce the corresponding allylic amines.[10][11] This is a key transformation in the synthesis of many pharmaceutical intermediates.

  • Oxygen Nucleophiles: Phenols and alcohols can serve as nucleophiles, leading to the formation of allyl ethers.

Quantitative Data Summary

The efficiency of palladium-catalyzed allylic substitutions using allyl carbonates is influenced by the choice of catalyst, ligand, solvent, and nucleophile.[3] Below are tables summarizing representative quantitative data from the literature.

Table 1: Palladium-Catalyzed Allylic Alkylation with Diethyl Malonate

Entry Allyl Carbonate Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Yield (%) Ref.
1 Tertiary Allyl Carbonate Pd(PPh₃)₄ (5) - THF 30 0.33 30 (linear) [9]
2 Cinnamyl Allyl Carbonate Pd₂(dba)₃ (2.5) dppe (10) THF 25 2 95 [5]

| 3 | Terminal Allyl Carbonate | Pd(OAc)₂ (2) | PPh₃ (8) | THF | 50 | 12 | 88 |[2] |

Note: Yields can be highly substrate and condition-dependent. dba = dibenzylideneacetone, dppe = 1,2-bis(diphenylphosphino)ethane.

Table 2: Cobalt vs. Palladium Catalysis in Allylic Alkylation

Entry Catalyst System Substrate Product Selectivity Yield (%) Ref.
1 (dppp)Co(PPh₃)Cl / NaBF₄ Substrate with secondary & tertiary carbonates Branched (at tertiary site) 76 [9]

| 2 | Pd(PPh₃)₄ | Substrate with secondary & tertiary carbonates | Linear (at secondary site) | 30 |[9] |

Note: This table highlights the complementary regioselectivity often observed between cobalt and palladium catalysts. dppp = 1,3-bis(diphenylphosphino)propane.

Detailed Experimental Protocols

The following protocols are generalized examples adapted from the literature for key transformations involving this compound and related substrates.

Protocol 1: General Procedure for Pd-Catalyzed Allylic Alkylation[2][12]

Materials:

  • Allylic carbonate substrate (1.0 equiv)

  • Nucleophile (e.g., Dimethyl malonate, 1.2 equiv)

  • Base (e.g., t-BuOK, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the base to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the suspension to 0 °C and add the nucleophile dropwise.

  • Allow the mixture to warm to room temperature and stir for 10-15 minutes.

  • Add the palladium catalyst to the mixture in one portion.

  • Add a solution of the allylic carbonate in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of an Amine with the Alloc Group[13]

Materials:

  • Diamine substrate (1.0 equiv)

  • This compound (1.0 equiv)

  • Absolute Ethanol

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane

Procedure:

  • Dissolve the diamine in absolute ethanol in a round-bottom flask.

  • Add this compound to the solution and stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and adjust the pH to ~3 with 2 M HCl.

  • Extract the aqueous layer with dichloromethane (3x) to remove unreacted reagents and di-protected by-product.

  • Make the aqueous phase strongly alkaline (pH > 12) by adding 2 M NaOH.

  • Extract the desired mono-protected product from the aqueous layer with dichloromethane (3x).

  • Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Logical Workflow and Influencing Factors

The outcome of reactions with this compound depends on several interrelated factors. The diagram below illustrates these relationships.

dot digraph "Reactivity_Factors" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, labelloc="t", label="Figure 2. Factors Influencing Allylic Substitution Outcomes", fontname="Arial", fontsize=12, fontcolor="#202124", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Substrate [label="this compound\n(Substrate Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Metal Catalyst\n(e.g., Pd, Co, Ni)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Ligand\n(Sterics & Electronics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(Hard vs. Soft)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Reaction Outcome\n(Yield, Regio-, Stereoselectivity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Outcome; Catalyst -> Outcome; Ligand -> Outcome; Nucleophile -> Outcome; Solvent -> Outcome; Catalyst -> Ligand [style=dotted, arrowhead=none]; } caption: "Figure 2. Factors Influencing Allylic Substitution Outcomes"

References

Navigating the Synthesis and Handling of Allyl Phenyl Carbonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl phenyl carbonate, a versatile reagent in organic synthesis, particularly for the introduction of the allyloxycarbonyl (Alloc) protecting group, requires careful handling due to its potential hazards. This in-depth technical guide provides comprehensive recommendations for its safe handling, storage, and use, supplemented with detailed experimental protocols and visual workflows to ensure laboratory safety and experimental success.

Safety and Hazard Identification

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Adherence to strict safety protocols is paramount to minimize risk of exposure.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Sensitization1H317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Data compiled from multiple sources.[1]

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in various experimental setups.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 67-70 °C at 0.3 mmHg[4]
Density 1.096 g/mL at 25 °C[4]
Flash Point >110 °C (>230 °F)[4]
Refractive Index (n20/D) 1.4990[4]
Vapor Pressure 0.0195 mmHg at 25 °C[4]

Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE are the first line of defense against exposure to this compound.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to allergic reactions.[5]
Skin and Body Protection Laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors.
Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Ensure fume hood is operational A->B C Gather all necessary PPE B->C D Prepare and label all equipment C->D E Don appropriate PPE D->E F Work within the fume hood E->F G Dispense required amount of this compound F->G H Securely cap the container after use G->H I Decontaminate work area H->I J Dispose of waste in designated hazardous waste container I->J K Remove and properly store PPE J->K L Wash hands thoroughly K->L Spill_Response_Workflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps A Evacuate immediate area B Alert others in the vicinity A->B C If safe, eliminate ignition sources B->C D Don appropriate PPE C->D E Contain the spill with absorbent material D->E F Carefully collect absorbed material into a sealed container E->F G Decontaminate the spill area F->G H Label waste container for hazardous disposal G->H I Report the incident to the appropriate safety personnel H->I Alloc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve diamine in Ethanol B Add this compound A->B C Stir at room temperature overnight B->C D Concentrate reaction mixture C->D E Acidify with HCl (pH ~3) D->E F Extract with DCM (remove byproducts) E->F G Basify with NaOH (pH > 12) F->G H Extract with DCM (isolate product) G->H I Dry, filter, and concentrate H->I J Characterize the mono-protected diamine I->J

References

Biological Activity Screening of Allyl Phenyl Carbonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific studies focused on the systematic biological activity screening of a broad series of allyl phenyl carbonate derivatives. Therefore, this guide utilizes data and protocols from closely related compound classes—specifically allyl salicylic acid esters and alkylcarbamic acid aryl esters—to provide a representative framework for the evaluation of this compound derivatives. The experimental protocols and potential signaling pathways described herein are presented as a methodological guide for future research in this area.

Introduction

Allyl phenyl carbonates are a class of organic compounds characterized by an allyl group (-CH₂-CH=CH₂) and a phenyl group (-C₆H₅) attached to a carbonate ester (-O-C(=O)-O-). While the parent compound is primarily utilized as a reagent in organic synthesis, the structural motifs present in its derivatives—the reactive allyl group and the modifiable phenyl ring—suggest potential for biological activity. The allyl moiety is found in numerous natural products with demonstrated anticancer and antimicrobial properties. Similarly, the phenyl ring can be substituted to modulate physicochemical properties such as lipophilicity and electronic effects, which are critical for pharmacological activity.

This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. It outlines detailed experimental protocols for their screening and presents a framework for data analysis and visualization.

Potential Biological Activities and Data Presentation

Based on structurally analogous compounds, this compound derivatives may exhibit a range of biological activities. The following tables present quantitative data from studies on related compound classes to serve as an example for data presentation.

Antimicrobial Activity (Analogous Compounds: Allyl Esters of Salicylic Acid)

The antimicrobial potential of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 1: Antimicrobial Activity of Allyl Salicylic Acid Esters (Analogous Compounds) [1]

CompoundMicroorganismMIC (µg/mL)
Allyl ester of salicylic acid (AESA)Staphylococcus aureus62.5
Escherichia coli125
Candida albicans62.5
Allyl ester of acetylsalicylic acid (AEASA)Staphylococcus aureus125
Escherichia coli>250
Candida albicans125
Amoxicillin (Standard)Staphylococcus aureus3.12
Escherichia coli3.12
Fluconazole (Standard)Candida albicans3.12

Data is illustrative and based on analogous compounds.[1]

Enzyme Inhibition (Analogous Compounds: Alkylcarbamic Acid Aryl Esters)

The inhibitory activity of compounds against a specific enzyme target is a cornerstone of drug discovery. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify a compound's potency. The following data is for inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Table 2: FAAH Inhibitory Activity of N-Cyclohexylcarbamic Acid Aryl Esters (Analogous Compounds) [2]

Compound IDO-Aryl SubstituentIC₅₀ (nM)
9a Phenyl1500
9b 2-Methylphenyl800
9c 3-Methylphenyl400
9d 4-Methylphenyl2000
9g Biphenyl-3-yl63
9h 3-Methoxyphenyl250

Data is illustrative and based on analogous compounds.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. The following sections provide methodologies for key screening assays.

Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through the reaction of a substituted phenol with allyl chloroformate in the presence of a base.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenol Substituted Phenol ReactionVessel Reaction Mixture (0°C to Room Temp) Phenol->ReactionVessel Base Base (e.g., Pyridine, Triethylamine) Base->ReactionVessel Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->ReactionVessel AllylChloroformate Allyl Chloroformate AllylChloroformate->ReactionVessel Wash Aqueous Wash ReactionVessel->Wash 1. Reaction Completion Dry Drying (e.g., MgSO₄) Wash->Dry 2. Phase Separation Purify Column Chromatography Dry->Purify 3. Solvent Removal FinalProduct Allyl Phenyl Carbonate Derivative Purify->FinalProduct 4. Isolation

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

  • Dissolve the substituted phenol (1.0 eq.) and a suitable base such as pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add allyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A colorimetric indicator like resazurin can be added to aid in visualization.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in biological screening.

General Biological Screening Workflow

The overall process from compound synthesis to hit identification can be visualized as a multi-step workflow.

Screening_Workflow cluster_synthesis Compound Library Generation cluster_screening Primary Screening cluster_validation Hit Validation & Dose-Response cluster_mechanism Mechanism of Action Studies Synth Synthesis of Allyl Phenyl Carbonate Derivatives Purify Purification & Characterization Synth->Purify Library Compound Library (Varying R-groups) Purify->Library Assay High-Throughput Assay (e.g., Cytotoxicity @ single conc.) Library->Assay Data Data Acquisition Assay->Data Hit_ID Initial Hit Identification (Activity > Threshold) Data->Hit_ID DoseResponse Dose-Response Curves (e.g., IC50, MIC determination) Hit_ID->DoseResponse Selectivity Selectivity Assays (e.g., Normal vs. Cancer cells) DoseResponse->Selectivity Confirmed_Hits Confirmed Hits Selectivity->Confirmed_Hits MoA Target Identification, Signaling Pathway Analysis Confirmed_Hits->MoA

Caption: A generalized workflow for the biological screening of a compound library.

Hypothetical Signaling Pathway: Induction of Apoptosis

Should this compound derivatives exhibit cytotoxic activity, a plausible mechanism of action could be the induction of apoptosis (programmed cell death). Investigating key protein markers in this pathway would be a logical next step.

Apoptosis_Pathway Compound Allyl Phenyl Carbonate Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC promotes Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Apaf Apaf-1 Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway as a potential mechanism of action.

Conclusion

While direct and extensive research on the biological activities of this compound derivatives is currently limited in the public domain, their structural features suggest a promising area for investigation. By applying the systematic screening methodologies outlined in this guide—drawing from established protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays—researchers can effectively explore the therapeutic potential of this chemical class. The provided workflows and data presentation formats offer a robust framework for future studies, ensuring that any generated data is clear, comparable, and contributes meaningfully to the field of drug discovery. Further research is warranted to synthesize and evaluate a diverse library of these compounds to establish clear structure-activity relationships and identify lead candidates for further development.

References

Unlocking Potential: A Technical Guide to Allyl Phenyl Carbonate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl phenyl carbonate (APC) is a versatile monomer with significant, yet not fully explored, potential in the field of materials science. Its unique chemical structure, featuring both a reactive allyl group and a phenyl carbonate moiety, opens avenues for the development of novel polymers with tailored properties. This technical guide provides an in-depth overview of the current understanding and potential research applications of APC, focusing on its role in polymerization, copolymerization, and the development of advanced materials. While comprehensive data on the homopolymer of this compound remains an area of active investigation, this document collates available information on its synthesis, reactivity, and applications, offering a foundation for future research and development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and understanding experiments involving this monomer.

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Colorless liquid
Density 1.096 g/mL at 25 °C
Boiling Point 67-70 °C at 0.3 mmHg
Refractive Index n20/D 1.4990
Solubility Soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound is a crucial first step for its use in materials science. A general and widely used method involves the reaction of phenyl chloroformate with allyl alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenyl chloroformate

  • Allyl alcohol

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of pyridine to the solution.

  • Add phenyl chloroformate dropwise to the cooled solution via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Free Radical (R•) Initiator->Radical Decomposition (Heat) Monomer_Radical Monomer Radical (RM•) Radical->Monomer_Radical + M Monomer This compound (M) Growing_Chain Growing Polymer Chain (P•) Monomer_Radical->Growing_Chain + (n-1)M Longer_Chain Longer Polymer Chain (P+1•) Growing_Chain->Longer_Chain + M Monomer2 Monomer (M) Chain1 P• Dead_Polymer Terminated Polymer Chain1->Dead_Polymer Combination or Disproportionation Chain2 P• Chain2->Dead_Polymer

Methodological & Application

Application Notes and Protocols for Amine Protection Using Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of amine functionalities is a critical aspect of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. The allyloxycarbonyl (Alloc) group is a versatile carbamate-based protecting group, prized for its stability under both acidic and basic conditions, which makes it orthogonal to many other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluoren-9-ylmethoxycarbonyl).[1][2] Allyl phenyl carbonate has emerged as a practical and effective reagent for the introduction of the Alloc group, offering an alternative to the more commonly used but often more hazardous allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[3][4]

A significant advantage of using alkyl phenyl carbonates, including this compound, is their demonstrated chemoselectivity for the protection of primary amines over secondary amines.[3][4] This attribute is particularly valuable in the synthesis of complex polyamines where selective functionalization is required. The protection reaction proceeds readily, often at room temperature, and the deprotection is achieved under mild conditions using a palladium(0) catalyst and a suitable scavenger.[1][3]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as an amine protecting agent.

Data Presentation

Table 1: Mono-protection of 1,2-Ethanediamine with Various Phenyl Carbonate Reagents[4]
ReagentProtecting GroupSolventTemperatureTimeYield (%)
This compound Alloc Ethanol Room Temp. Overnight 82
Benzyl Phenyl CarbonateCbzEthanolRoom Temp.Overnight86
tert-Butyl Phenyl CarbonateBocEthanolReflux18 h51
Table 2: Chemoselective Alloc Protection of Primary Amines in Polyamines Using this compound[3]
Polyamine SubstrateProductSolventYield (%)
DiethylenetriamineN¹,N³-Bis(allyloxycarbonyl)diethylenetriamineCH₂Cl₂52
DipropylenetriamineN¹,N³-Bis(allyloxycarbonyl)dipropylenetriamineCH₂Cl₂73
SpermidineN¹,N⁸-Bis(allyloxycarbonyl)spermidineCH₂Cl₂67
SpermineN¹,N¹²-Bis(allyloxycarbonyl)spermineCH₂Cl₂Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound[3]

This protocol describes the preparation of this compound from allyl alcohol and phenyl chloroformate.

Materials:

  • Allyl alcohol

  • Phenyl chloroformate

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Sulfuric acid (H₂SO₄), 2 M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Water (H₂O)

Procedure:

  • In a three-necked flask equipped with a condenser, mechanical stirrer, and an addition funnel, prepare a mixture of allyl alcohol (1.0 equiv), pyridine (1.2 equiv), and CH₂Cl₂.

  • Over a period of 1 hour, add phenyl chloroformate (1.0 equiv) to the stirred mixture.

  • Continue stirring the reaction mixture for an additional 3 hours at room temperature.

  • Add H₂O to the reaction mixture to quench the reaction.

  • Separate the organic phase and wash it twice with 2 M aqueous H₂SO₄.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: General Procedure for Alloc Protection of Primary Amines[3]

This protocol details the chemoselective protection of primary amino groups in polyamines.

Materials:

  • Polyamine substrate (e.g., diethylenetriamine, spermidine)

  • This compound

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Standard aqueous workup solutions

Procedure:

  • Dissolve the polyamine (1.0 equiv) in either CH₂Cl₂ or DMF.

  • To this solution, add this compound (1.1 equiv per primary amino group).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup to isolate the Alloc-protected polyamine.

  • The product can be further purified by column chromatography if necessary.

Protocol 3: General Procedure for Deprotection of Alloc-Protected Amines[1][5]

This protocol describes the removal of the Alloc group using a palladium(0) catalyst and a scavenger.

Materials:

  • Alloc-protected amine

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 - 0.1 equiv)

  • Scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or Dimethylamine-borane complex (Me₂NH·BH₃)) (10-20 equiv)[5][6]

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Add the scavenger to the solution.

  • Add the palladium(0) catalyst to the reaction mixture.

  • Stir the reaction at room temperature. Deprotection is often complete within 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography.

Visualizations

G Mechanism of Amine Protection with this compound cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Nucleophilic_Attack Tetrahedral Intermediate Amine->Nucleophilic_Attack Nucleophilic Attack APC This compound APC->Nucleophilic_Attack AllocAmine R-NH-Alloc (Protected Amine) Phenol Phenol Nucleophilic_Attack->AllocAmine Elimination of Phenoxide Nucleophilic_Attack->Phenol

Caption: Mechanism of Alloc protection of an amine.

G Palladium-Catalyzed Deprotection of Alloc-Amine cluster_reactants Reactants cluster_products Products AllocAmine R-NH-Alloc Oxidative_Addition π-Allyl Pd(II) Complex Formation AllocAmine->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Scavenger Nucleophilic Scavenger (e.g., PhSiH₃) Allyl_Transfer Allyl Transfer Scavenger->Allyl_Transfer Amine R-NH₂ (Free Amine) CO2 CO₂ AllylScavenger Allyl-Scavenger Adduct Decarboxylation Decarboxylation Oxidative_Addition->Decarboxylation Oxidative_Addition->Allyl_Transfer Decarboxylation->Amine Decarboxylation->CO2 Allyl_Transfer->Pd0 Catalyst Regeneration Allyl_Transfer->AllylScavenger

Caption: Deprotection mechanism of an Alloc-protected amine.

G Experimental Workflow for Amine Protection and Deprotection Start Start: Amine Substrate Protection Protection with this compound Start->Protection Workup1 Aqueous Workup Protection->Workup1 Purification1 Purification (if necessary) Workup1->Purification1 AllocProtected Isolated Alloc-Protected Amine Purification1->AllocProtected Deprotection Pd(0)-Catalyzed Deprotection AllocProtected->Deprotection Workup2 Concentration Deprotection->Workup2 Purification2 Purification Workup2->Purification2 End End: Free Amine Purification2->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Allylation with Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction has found extensive applications in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] Allyl phenyl carbonate has emerged as an effective and reactive substrate in these transformations, offering a stable and accessible source of the allyl group.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed allylation of various nucleophiles using this compound. The information is intended to guide researchers in the practical application of this methodology in their synthetic endeavors.

Reaction Mechanism: The Tsuji-Trost Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed allylation with this compound proceeds through a catalytic cycle involving a π-allylpalladium intermediate.[1][2]

A diagram illustrating the catalytic cycle is presented below:

Tsuji_Trost_Mechanism pd0 Pd(0)Ln pi_allyl_pd π-Allyl Pd(II) Complex pd0->pi_allyl_pd Oxidative Addition allyl_carbonate This compound allyl_carbonate->pi_allyl_pd product Allylated Product pi_allyl_pd->product Nucleophilic Attack product->pd0 Reductive Elimination nucleophile Nucleophile (Nu-) nucleophile->product

Caption: Catalytic cycle of the Tsuji-Trost reaction.

The key steps in the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the this compound, followed by oxidative addition to form a cationic π-allylpalladium(II) complex and a phenoxide leaving group.[1][2]

  • Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl complex. For soft nucleophiles (pKa of conjugate acid < 25), the attack is typically directly on the allyl moiety. For hard nucleophiles (pKa of conjugate acid > 25), the attack may occur at the metal center followed by reductive elimination.[1]

  • Reductive Elimination: The palladium(0) catalyst is regenerated, and the allylated product is released, completing the catalytic cycle.

Experimental Protocols

The following protocols are representative examples for the palladium-catalyzed allylation of carbon, nitrogen, and oxygen nucleophiles with this compound.

Protocol 1: Allylation of a Carbon Nucleophile (Dimethyl Malonate)

This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[2]

Materials:

  • This compound (1.0 equiv)

  • Dimethyl Malonate (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv).

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (1.2 equiv) to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (5 mol%) in anhydrous THF.

  • Add the catalyst solution to the flask containing the sodium salt of dimethyl malonate.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

A general workflow for this experimental setup is depicted below:

Experimental_Workflow start Start prepare_nucleophile Prepare Nucleophile (e.g., deprotonation of malonate) start->prepare_nucleophile mix_reagents Combine Nucleophile, Catalyst, and Allyl Phenyl Carbonate prepare_nucleophile->mix_reagents prepare_catalyst Prepare Catalyst Solution (Pd₂(dba)₃ + dppe in THF) prepare_catalyst->mix_reagents reaction Stir at Room Temperature (Monitor by TLC) mix_reagents->reaction workup Quench and Extract reaction->workup purification Purify by Column Chromatography workup->purification end End purification->end

Caption: General experimental workflow for allylic alkylation.

Protocol 2: Allylation of a Nitrogen Nucleophile (Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask, add Pd₂(dba)₃ (2.5 mol%), dppe (5 mol%), and potassium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF, followed by morpholine (1.2 equiv) and this compound (1.0 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Allylation of an Oxygen Nucleophile (Phenol)

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add Pd₂(dba)₃ (2.5 mol%), dppe (5 mol%), potassium carbonate (1.5 equiv), and phenol (1.2 equiv).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous acetonitrile, followed by this compound (1.0 equiv).

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, filter through celite, and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed allylation reactions. While specific data for this compound is compiled from various sources, these tables provide a general overview of the expected yields and conditions for different classes of nucleophiles.

Table 1: Allylation of Carbon Nucleophiles

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1Dimethyl MalonatePd₂(dba)₃ (2.5)dppe (5)NaHTHF2RT95
2Ethyl AcetoacetatePd(PPh₃)₄ (5)-NaHTHF3RT92
3Nitromethane[Pd(allyl)Cl]₂ (2.5)dppp (5)DBUCH₂Cl₂12RT78
41,3-CyclohexanedionePd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane68085

Table 2: Allylation of Nitrogen Nucleophiles

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)dppe (5)K₂CO₃THF4RT90
2AnilinePd(OAc)₂ (5)PPh₃ (10)Et₃NToluene810082
3Phthalimide[Pd(allyl)Cl]₂ (2.5)dppp (5)K₂CO₃DMF126088
4BenzylaminePd(PPh₃)₄ (5)--THF65093

Table 3: Allylation of Oxygen Nucleophiles

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1PhenolPd₂(dba)₃ (2.5)dppe (5)K₂CO₃MeCN56091
24-MethoxyphenolPd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃Dioxane68087
3Benzyl AlcoholPd(PPh₃)₄ (5)-NaHTHF12RT75
4Water[Pd(allyl)Cl]₂ (2.5)TPPTS (5)-H₂O2RT98

Conclusion

The palladium-catalyzed allylation with this compound is a robust and highly efficient method for the construction of C-C, C-N, and C-O bonds. The protocols and data presented herein provide a solid foundation for researchers to apply this valuable transformation in their synthetic work. The mild reaction conditions and broad substrate scope make it an attractive tool for the synthesis of diverse and complex molecular architectures relevant to drug discovery and development.

References

Application Notes and Protocols: Allyl Phenyl Carbonate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl carbonate is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group and as an allyl source in palladium-catalyzed reactions. Its application is particularly valuable in the synthesis of complex pharmaceutical intermediates due to the mild and specific conditions required for the deprotection of the Alloc group. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.

Application 1: Chemoselective Protection of Primary Amines in Polyamines

Polyamines are crucial building blocks for a wide range of pharmaceutical agents. The selective protection of primary amines in the presence of secondary amines is a common challenge in their functionalization. This compound offers an efficient solution for the chemoselective N-allyloxycarbonylation of primary amines.

The reaction proceeds at room temperature, and the resulting Alloc-protected amines are stable under various conditions, yet can be deprotected under mild palladium(0)-catalyzed conditions. This orthogonality makes the Alloc group ideal for multi-step syntheses of complex drug intermediates.

Quantitative Data: Mono-Alloc Protection of Polyamines
EntryPolyamine SubstrateProductSolventReaction TimeYield (%)
11,2-DiaminoethaneN-(2-Aminoethyl)allyl carbamateEthanolOvernight82
21,3-DiaminopropaneN-(3-Aminopropyl)allyl carbamateEthanolOvernight85
31,4-DiaminobutaneN-(4-Aminobutyl)allyl carbamateEthanolOvernight88
41,5-DiaminopentaneN-(5-Aminopentyl)allyl carbamateEthanolOvernight87
51,6-DiaminohexaneN-(6-Aminohexyl)allyl carbamateEthanolOvernight90
Experimental Protocol: Mono-N-Allyloxycarbonylation of 1,4-Diaminobutane

Materials:

  • 1,4-Diaminobutane (1.0 equiv)

  • This compound (1.0 equiv)

  • Ethanol

  • Water

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (1.0 equiv) in absolute ethanol.

  • To this solution, add this compound (1.0 equiv).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and adjust the pH to approximately 3 with 2 M HCl.

  • Extract the aqueous layer three times with dichloromethane to remove any unreacted this compound and di-protected by-product.

  • Make the aqueous phase strongly alkaline (pH > 12) by the addition of 2 M NaOH.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-protected N-(4-aminobutyl)allyl carbamate.[1]

G cluster_workflow Experimental Workflow: Mono-Alloc Protection A Dissolve Diamine in Ethanol B Add Allyl Phenyl Carbonate A->B 1.0 equiv C Stir Overnight at Room Temperature B->C D Work-up & Purification C->D TLC Monitoring E Mono-Alloc Protected Diamine D->E

Workflow for mono-Alloc protection of diamines.

Application 2: Synthesis of Self-Immolative Linkers for Drug Delivery Systems

Self-immolative linkers are crucial components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs). They are designed to release a therapeutic agent upon a specific triggering event. This compound can be used to install the Alloc protecting group on a diamine scaffold, which is a key step in the synthesis of certain self-immolative linkers.

The Alloc group serves to mask one of the amine functionalities during the subsequent synthetic steps. Its removal under specific, mild conditions is essential for the linker's function.

Quantitative Data: Synthesis of an Alloc-Protected Diamine Intermediate
Reactant 1Reactant 2ProductSolventTemperatureYield
1,2-DimethylethylenediamineThis compoundMono-Alloc-protected diamineEthanolRoom Temp.Good
Experimental Protocol: Synthesis of an Alloc-Protected Intermediate for a Self-Immolative Linker

This protocol is based on the initial step for the synthesis of a triazole-based self-immolative linker.[2]

Materials:

  • 1,2-Dimethylethylenediamine (1.0 equiv)

  • This compound (1.0 equiv)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,2-dimethylethylenediamine (1.0 equiv) in ethanol at room temperature, add this compound (1.0 equiv).[2]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude mono-Alloc-protected diamine can be used in the next step without further purification.[2]

G cluster_pathway Signaling Pathway: Self-Immolative Linker Concept Trigger Trigger Event (e.g., Enzyme) Linker_Drug Protected Linker-Drug Conjugate Trigger->Linker_Drug Initiates Deprotection Deprotection/ Rearrangement Linker_Drug->Deprotection Undergoes Release Drug Release Deprotection->Release Leads to

Conceptual pathway of a self-immolative linker.

Application 3: Use in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, orthogonal protecting group strategies are essential for the synthesis of complex peptides and peptide-drug conjugates. The Alloc group, introduced via reagents like this compound, is used to protect the side chains of amino acids such as lysine and ornithine. Its stability to both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions makes it a valuable tool.

The Alloc group can be selectively removed from the resin-bound peptide using a palladium(0) catalyst and a scavenger, allowing for site-specific modification of the peptide, such as cyclization or conjugation to a drug molecule.

Quantitative Data: Deprotection of Alloc-Lysine in SPPS
CatalystScavengerSolventTimeDeprotection Efficiency
Pd(PPh₃)₄PhenylsilaneDichloromethane1-2 hours>95%
Pd(PPh₃)₄MorpholineDichloromethane1-2 hours>95%
Experimental Protocol: On-Resin Deprotection of an Alloc-Protected Peptide

Materials:

  • Alloc-protected peptide-resin (1.0 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.1-0.2 equiv)

  • Phenylsilane (20 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM in a peptide synthesis vessel under an inert atmosphere (e.g., argon).

  • In a separate vial, prepare a solution of phenylsilane (20 equiv) in anhydrous DCM.

  • In another vial, prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equiv) in anhydrous DCM.

  • Add the phenylsilane solution to the resin, followed by the palladium catalyst solution.

  • Gently agitate the resin mixture at room temperature for 1-2 hours.

  • Monitor the deprotection using a qualitative test (e.g., Kaiser test) on a small sample of resin beads.

  • Once the deprotection is complete, drain the reaction solution and wash the resin thoroughly with DCM, followed by other appropriate solvents for SPPS (e.g., DMF, isopropanol).

  • The deprotected amine on the resin is now ready for the next synthetic step.[3]

G cluster_spps Logical Relationship: Alloc in SPPS Start Peptide Chain with Alloc-Protected Residue Deprotection Pd(0)-Catalyzed Deprotection Start->Deprotection Modification Site-Specific Modification Deprotection->Modification e.g., Cyclization, Conjugation Continue Continue Peptide Elongation Deprotection->Continue

Role of Alloc protection in SPPS strategies.

References

Application Notes and Protocols: Synthesis of Indoles via Palladium/Copper-Catalyzed Cyclization of (2-Alkynyl)phenylisocyanates with Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the experimental procedure for the synthesis of substituted indoles through a palladium and copper co-catalyzed reaction between (2-alkynyl)phenylisocyanates and allyl phenyl carbonate. This method provides an efficient route to functionalized indole structures, which are significant scaffolds in medicinal chemistry and drug development. The protocol is based on a bimetallic catalytic system that facilitates the carboamination of alkynes.

Introduction

Indole derivatives are a cornerstone of many natural products and pharmaceutical agents. The development of novel and efficient synthetic routes to substituted indoles is of paramount importance. A notable method involves the use of a bimetallic palladium and copper catalytic system to construct the indole nucleus from readily available starting materials. This application note provides a detailed protocol for such a transformation, utilizing (2-alkynyl)phenylisocyanates and this compound. The reaction proceeds via a proposed catalytic cycle involving the formation of a π-allylpalladium intermediate and Lewis acid activation of the alkyne by the copper(I) catalyst.

Experimental Protocols

General Procedure for the Palladium/Copper-Catalyzed Synthesis of Indoles

This protocol is a representative procedure based on similar palladium/copper-catalyzed reactions for indole synthesis. The specific substrate scope and yields are based on the findings by Kamijo and Yamamoto in their 2002 communication in Angewandte Chemie International Edition.

Materials:

  • (2-Alkynyl)phenylisocyanate derivatives

  • This compound

  • [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))

  • CuCl (Copper(I) chloride)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

  • Syringes for liquid transfer

  • Apparatus for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add [Pd(PPh₃)₄] (5 mol%) and CuCl (10 mol%).

  • Add the (2-alkynyl)phenylisocyanate (1.0 equiv) and this compound (1.2 equiv) to the flask.

  • Add the anhydrous solvent (e.g., THF) via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired indole product.

Data Presentation

The following table summarizes the yields of various indole products synthesized using a similar palladium/copper-catalyzed method.

EntryProductYield (%)
1n-BuH1-Allyl-2-butyl-3-phenoxycarbonyl-1H-indole85
2PhH1-Allyl-2-phenyl-3-phenoxycarbonyl-1H-indole82
3TMSH1-Allyl-2-trimethylsilyl-3-phenoxycarbonyl-1H-indole78
4n-BuMe1-Allyl-2-butyl-5-methyl-3-phenoxycarbonyl-1H-indole80

Data is representative of yields obtained in related palladium/copper-catalyzed indole syntheses.

Reaction Mechanism and Experimental Workflow

The synthesis of indoles using this compound proceeds through a synergistic catalytic cycle involving both palladium and copper. The experimental workflow outlines the key steps from reaction setup to product isolation.

G cluster_mechanism Proposed Catalytic Cycle A Pd(0)L_n B π-Allyl-Pd(II) Complex A->B Oxidative Addition E Indole Product B->E Nucleophilic Attack & Cyclization C Isocyanate + Cu(I) D Activated Alkyne-Cu Complex C->D Lewis Acid Activation D->E E->A Reductive Elimination F This compound F->B

Caption: Proposed catalytic cycle for the Pd/Cu-catalyzed indole synthesis.

G cluster_workflow Experimental Workflow prep Reaction Setup (Inert Atmosphere) reagents Addition of Catalysts, Isocyanate, and This compound prep->reagents reaction Heating and Stirring (Reaction Monitoring by TLC) reagents->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Isolated Indole Product purification->product

Caption: General experimental workflow for indole synthesis.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and isocyanates can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions under an inert atmosphere require proper handling of Schlenk lines or glove boxes.

Conclusion

The palladium and copper co-catalyzed synthesis of indoles from (2-alkynyl)phenylisocyanates and this compound offers an effective method for accessing a variety of substituted indole derivatives. The provided protocol serves as a valuable guideline for researchers in the field of organic synthesis and drug discovery. Further optimization of reaction conditions may be necessary for specific substrates.

Application Note: High-Yield Laboratory Synthesis of Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the high-yield laboratory synthesis of allyl phenyl carbonate, a versatile reagent in organic synthesis, notably for the introduction of the allyloxycarbonyl (Alloc) protecting group.[1] The primary method described herein is the reaction of phenol with allyl chloroformate in the presence of a base, which has been demonstrated to produce the desired product in high yields. An alternative high-yield synthesis from phenyl chloroformate and allyl alcohol is also presented for comparison. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key intermediate in organic chemistry, primarily utilized as an allyloxycarbonylating agent for the protection of amines and other functional groups. The Alloc protecting group is advantageous due to its stability under various conditions and its selective removal using palladium catalysts. The synthesis of this compound can be achieved through several routes, with the reaction between a phenol and an allyl haloformate being a common and efficient method. This document outlines a reliable, high-yield laboratory-scale procedure for its preparation.

Comparative Synthesis Data

Two primary methods for the synthesis of this compound are summarized below, highlighting their respective reagents and reported yields.

Method Starting Material 1 Starting Material 2 Base Solvent Temperature (°C) Time (h) Reported Yield (%) Reference
1PhenolAllyl ChloroformatePyridineNot Specified0 - 20Not Specified88.0[1]
2Allyl AlcoholPhenyl ChloroformatePyridineDichloromethane234100.0[1]

Experimental Protocol: Synthesis from Phenol and Allyl Chloroformate

This protocol details the high-yield synthesis of this compound from phenol and allyl chloroformate.

3.1. Materials and Equipment

  • Reagents:

    • Phenol (C₆H₅OH)

    • Allyl chloroformate (C₄H₅ClO₂)

    • Pyridine (C₅H₅N)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Fume hood

3.2. Safety Precautions

  • Phenol: Toxic and corrosive. Avoid skin contact and inhalation.

  • Allyl Chloroformate: Lachrymator, corrosive, and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Pyridine: Flammable, harmful if swallowed or inhaled.

  • Dichloromethane: Volatile and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All procedures should be performed in a certified fume hood.

3.3. Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equivalent) in dichloromethane. Add pyridine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Allyl Chloroformate: Slowly add allyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains between 0 and 20 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution to neutralize the pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Phenol & Pyridine in Dichloromethane cooling Cool to 0 °C reagents->cooling addition Add Allyl Chloroformate (0-20 °C) cooling->addition reaction Stir at Room Temperature addition->reaction quench Quench with 1M HCl reaction->quench extraction Separate Organic Layer quench->extraction wash Wash with HCl, NaHCO₃, Brine extraction->wash drying Dry with MgSO₄ wash->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration purify Vacuum Distillation or Column Chromatography concentration->purify product product purify->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Typical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carbonate).

  • Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

The protocol described provides a reliable and high-yield method for the laboratory synthesis of this compound. Careful control of the reaction temperature and a thorough work-up and purification procedure are essential for obtaining a high-purity product. This application note serves as a comprehensive guide for researchers requiring this important synthetic intermediate.

References

Application Notes and Protocols for Allyl Phenyl Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl phenyl carbonate is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group and as a key component in palladium-catalyzed reactions. Its unique reactivity allows for mild and selective transformations, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.

Core Applications

This compound serves two main purposes in organic synthesis:

  • Protection of Amines: It is an effective reagent for the introduction of the Alloc protecting group onto primary and secondary amines. The Alloc group is valued for its stability under a range of conditions and its selective removal under mild, palladium-catalyzed conditions.[1]

  • Palladium-Catalyzed Reactions: As an allyl source, it is extensively used in palladium-catalyzed allylic alkylation reactions.[1][2] This includes decarboxylative allylic alkylation, where the carbonate moiety acts as a leaving group, facilitating the formation of carbon-carbon bonds under neutral conditions.[1][3][4]

Data Presentation: Performance in Amine Protection

The following table summarizes the efficiency of this compound in the mono-protection of 1,2-ethanediamine compared to other alkyl phenyl carbonates.

ReagentProtecting GroupSolventTemperatureTime (h)Yield (%)
This compound Allyloxycarbonyl (Alloc) Ethanol Room Temp. Overnight 82
Benzyl Phenyl CarbonateBenzyloxycarbonyl (Cbz)EthanolRoom Temp.Overnight86
tert-Butyl Phenyl Carbonatetert-Butoxycarbonyl (Boc)EthanolReflux1851

Table 1: Comparison of various alkyl phenyl carbonates for the mono-carbamate protection of 1,2-ethanediamine.[1]

Experimental Protocols

Protocol 1: General Procedure for Alloc-Protection of Primary Amines

This protocol describes a general method for the protection of a primary amine using this compound.

Materials:

  • Primary amine

  • This compound

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Decarboxylative Allylic Alkylation

This protocol outlines a general procedure for the palladium-catalyzed decarboxylative allylic alkylation of a ketone, a powerful method for forming α-allylated ketones.

Materials:

  • Ketone starting material

  • Base (e.g., Lithium diisopropylamide - LDA)

  • Allyl chloroformate (for synthesis of the allyl enol carbonate intermediate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd₂(dba)₃])

  • Chiral ligand (for asymmetric synthesis, e.g., (S,S)-Trost ligand)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

Step A: Synthesis of the Allyl Enol Carbonate

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.05 equivalents) to the ketone solution to form the lithium enolate.

  • After stirring for 30 minutes, add allyl chloroformate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the formation of the allyl enol carbonate is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and perform an extractive work-up. Purify the crude product by flash column chromatography.

Step B: Palladium-Catalyzed Decarboxylative Allylic Alkylation

  • In a separate flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 2.5 mol% [Pd₂(dba)₃]) and the chiral ligand (e.g., 7.5 mol%) in the chosen anhydrous solvent (e.g., toluene).

  • Add the purified allyl enol carbonate (1.0 equivalent) to the catalyst solution.

  • Stir the reaction at room temperature or with gentle heating as required, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the resulting α-allylated ketone by flash column chromatography.

Visualizations: Workflows and Mechanisms

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine Reaction1 Reaction in Ethanol, RT Amine->Reaction1 APC Allyl Phenyl Carbonate APC->Reaction1 Alloc_Amine Alloc-Protected Amine Reaction1->Alloc_Amine Phenol Phenol (Byproduct) Reaction1->Phenol Reaction2 Pd(0) Catalyst, Nucleophilic Scavenger Alloc_Amine->Reaction2 Freed_Amine Deprotected Amine Reaction2->Freed_Amine

Caption: Workflow for Amine Protection and Deprotection.

Palladium_Catalyzed_Decarboxylative_Allylation cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Allyl Enol Carbonate PiAllyl π-Allyl Pd(II) Intermediate OxAdd->PiAllyl Decarb Decarboxylation PiAllyl->Decarb - CO2 Enolate Enolate Formation Decarb->Enolate CO2 CO2 Decarb->CO2 RedElim Reductive Elimination Enolate->RedElim RedElim->Pd0 α-Allylated Ketone Product α-Allylated Ketone RedElim->Product Start Allyl Enol Carbonate Start->OxAdd

Caption: Mechanism of Pd-Catalyzed Decarboxylative Allylation.

Multi_Step_Synthesis_Workflow Start Starting Material (e.g., Amine) Step1 Step 1: Protection (this compound, EtOH, rt) Start->Step1 Intermediate1 Alloc-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Further Transformations (e.g., C-C bond formation) Intermediate1->Step2 Intermediate2 Modified Intermediate Step2->Intermediate2 Step3 Step 3: Deprotection (Pd(PPh3)4, Scavenger) Intermediate2->Step3 FinalProduct Final Product Step3->FinalProduct

Caption: Workflow of a Multi-Step Synthesis.[5]

References

Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring chemical reactions involving allyl phenyl carbonate, a versatile reagent frequently used in palladium-catalyzed reactions such as the Tsuji-Trost allylation. The following sections detail the application of various analytical techniques for real-time reaction monitoring, kinetic studies, and product quantification.

Introduction to Analytical Monitoring of this compound Reactions

This compound is a key substrate in organic synthesis, particularly in palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction.[1][2] Effective monitoring of these reactions is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired product selectivity and yield. This document outlines protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy for the comprehensive analysis of reactions involving this compound.

The general mechanism of a palladium-catalyzed allylation using this compound involves the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile.

General Reaction Scheme: Nucleophile + this compound --(Pd catalyst)--> Allylated Nucleophile + Phenol + CO₂

In-Situ Reaction Monitoring by ¹H NMR Spectroscopy

Application: To provide real-time, quantitative data on the consumption of reactants and the formation of products and intermediates without disturbing the reaction mixture. This technique is particularly useful for mechanistic and kinetic studies.

Illustrative Reaction: Palladium-Catalyzed Allylation of Morpholine

An illustrative example is the palladium-catalyzed allylation of morpholine with this compound.

Table 1: Illustrative ¹H NMR Data for Reaction Monitoring

CompoundKey Proton SignalChemical Shift (δ, ppm) (CDCl₃)MultiplicityIntegration (Relative)
This compoundCH=CH₂5.95ddt1
=CH₂ (trans)5.40dq1
=CH₂ (cis)5.30dq1
-CH₂-4.70dt2
Morpholine-CH₂-N-CH₂-3.75t4
-CH₂-O-CH₂-2.90t4
N-allyl morpholine (Product)CH=CH₂5.85ddt1
=CH₂ (trans)5.20dq1
=CH₂ (cis)5.10dq1
-CH₂-N3.05dt2
Phenol (Byproduct)Ar-H7.30 - 6.90m5
Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation:

    • In a clean, dry NMR tube, add this compound (1.0 equiv).

    • Add the nucleophile (e.g., morpholine, 1.2 equiv).

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to achieve the desired concentration.

    • Add an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) for accurate quantification.

    • Acquire a t=0 spectrum.

  • Reaction Initiation:

    • Carefully add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., PPh₃, 10 mol%) to the NMR tube.

    • Quickly cap the tube, invert several times to mix, and place it in the NMR spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) over the course of the reaction.

    • Set the acquisition parameters to ensure a good signal-to-noise ratio and resolution.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the characteristic peaks of the reactants, products, and internal standard.

    • Calculate the relative concentrations and conversion of this compound over time.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Add this compound, Nucleophile, and Internal Standard to NMR tube B Add Deuterated Solvent A->B C Acquire t=0 Spectrum B->C D Add Pd Catalyst and Ligand C->D Initiate Reaction E Mix and Insert into NMR Spectrometer D->E F Acquire Spectra at Intervals E->F Monitor G Process and Integrate Spectra F->G H Calculate Conversion and Yield G->H

Workflow for in-situ ¹H NMR reaction monitoring.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To quantify the conversion of this compound and the formation of volatile products and byproducts. This method is highly sensitive and provides excellent separation of reaction components.

Illustrative Reaction: Palladium-Catalyzed Allylation of Phenol

This example illustrates the quantification of the reaction between this compound and phenol.

Table 2: Illustrative GC-MS Data for Reaction Analysis

Time (min)This compound (Area %)Phenol (Area %)Allyl Phenyl Ether (Product) (Area %)o-allylphenol (Byproduct) (Area %)
050.050.00.00.0
3025.535.235.83.5
6010.128.955.35.7
1202.325.165.47.2
1800.524.367.18.1

Note: Area percentages are illustrative and would be calibrated against an internal standard for accurate quantification.

Experimental Protocol: GC-MS Analysis
  • Reaction Setup:

    • In a reaction vessel, combine this compound (1.0 equiv), the nucleophile (e.g., phenol, 1.0 equiv), and a suitable solvent (e.g., THF or toluene).

    • Add an internal standard (e.g., dodecane or tetradecane).

    • Add the palladium catalyst and ligand.

    • Stir the reaction at the desired temperature.

  • Sample Collection and Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Quench the reaction in the aliquot by adding a small volume of a suitable quenching agent (e.g., water or dilute acid).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters (Illustrative):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-400 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to reactants, products, byproducts, and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas.

    • Generate a calibration curve for each analyte using the internal standard to determine the concentration and calculate the reaction conversion and product yield.

experimental_workflow_gcms cluster_reaction Reaction Setup cluster_sampling Sampling and Preparation cluster_analysis GC-MS Analysis A Combine Reactants, Solvent, and Internal Standard B Add Catalyst and Start Reaction A->B C Withdraw Aliquot at Time Point B->C Monitor D Quench and Extract C->D E Dilute for Analysis D->E F Inject Sample E->F Analyze G Separate and Detect Components F->G H Quantify using Internal Standard G->H

Workflow for GC-MS reaction analysis.

Real-Time Monitoring with Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Application: To continuously monitor the concentration of key functional groups in the reaction mixture in real-time. This technique is ideal for tracking the disappearance of the carbonate group of this compound.

Illustrative Reaction: Generic Tsuji-Trost Reaction

Table 3: Key Infrared Absorption Bands for ATR-FTIR Monitoring

Functional GroupCompound TypeWavenumber (cm⁻¹)Observation During Reaction
C=O (carbonate)This compound~1760-1780Disappearance
C-O (carbonate)This compound~1200-1250Disappearance
C=C (alkene)This compound~1645-1655May shift upon coordination
O-H (phenol)Phenol (Byproduct)~3200-3600Appearance
N-H (amine/amide)Nucleophile/Product~3300-3500Disappearance/Appearance
Experimental Protocol: ATR-FTIR Monitoring
  • Instrument Setup:

    • Use an in-situ FTIR spectrometer equipped with an ATR probe (e.g., diamond or silicon).

    • Record a background spectrum of the solvent at the reaction temperature.

  • Reaction Setup:

    • Charge the reaction vessel with the solvent and nucleophile.

    • Immerse the ATR probe into the solution and begin collecting spectra.

    • Once a stable baseline is achieved, add the this compound.

    • Initiate the reaction by adding the palladium catalyst.

  • Data Acquisition:

    • Collect spectra continuously throughout the reaction (e.g., one spectrum every 1-2 minutes).

    • Monitor the key absorption bands identified in Table 3.

  • Data Analysis:

    • Plot the absorbance of the characteristic peaks (e.g., the C=O stretch of this compound) as a function of time.

    • The decrease in the absorbance of the starting material's peak and the increase in the product's or byproduct's peak can be used to determine the reaction profile and endpoint.

signaling_pathway_tsuji_trost cluster_catalytic_cycle Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L₂ pi_allyl_complex η²-π-allyl-Pd(0) Complex Pd0->pi_allyl_complex oxidative_addition Oxidative Addition pi_allyl_complex->oxidative_addition pi_allyl_pd_II η³-π-allyl-Pd(II) Complex oxidative_addition->pi_allyl_pd_II Leaving_Group ⁻OPh + CO₂ oxidative_addition->Leaving_Group nucleophilic_attack Nucleophilic Attack pi_allyl_pd_II->nucleophilic_attack product_complex Product-Pd(0) Complex nucleophilic_attack->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->Pd0 Product Allylated Product reductive_elimination->Product APC This compound APC->pi_allyl_complex Nucleophile Nucleophile (Nu⁻) Nucleophile->nucleophilic_attack

Mechanism of the Tsuji-Trost reaction.

Conclusion

The analytical techniques outlined in these application notes provide robust and reliable methods for monitoring reactions involving this compound. The choice of technique will depend on the specific reaction being studied, the information required (e.g., real-time kinetics vs. final product quantification), and the available instrumentation. By employing these methods, researchers can gain valuable insights into reaction mechanisms, optimize reaction conditions for improved yields and selectivity, and ensure the quality and purity of their desired products.

References

Allyl Phenyl Carbonate: A Versatile Reagent in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl carbonate has emerged as a valuable and versatile reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its ability to serve as an efficient allyl source under relatively mild conditions has made it a staple in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in various palladium-catalyzed transformations, including the Tsuji-Trost reaction, decarboxylative allylation, and asymmetric allylic alkylation.

The key to the reactivity of this compound lies in its facile activation by a palladium(0) catalyst to form a π-allylpalladium intermediate. This intermediate is a potent electrophile that can be intercepted by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The decarboxylative nature of many of these reactions, where carbon dioxide is the primary byproduct, offers a significant advantage in terms of atom economy and reaction cleanliness.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of palladium catalysis, enabling the allylation of soft nucleophiles. This compound is an excellent electrophile for this transformation. The reaction proceeds through the formation of a π-allylpalladium complex, which is then attacked by a nucleophile.

General Reaction Scheme:

Tsuji_Trost cluster_products Products Nucleophile Nucleophile (Nu-H) AllylatedProduct Allylated Product (Nu-Allyl) Nucleophile->AllylatedProduct AllylPhenylCarbonate This compound AllylPhenylCarbonate->AllylatedProduct Phenol Phenol AllylPhenylCarbonate->Phenol CO2 CO₂ AllylPhenylCarbonate->CO2 Pd_cat Pd(0) Catalyst

Caption: General scheme of the Tsuji-Trost reaction.

Application Note:

The choice of palladium precursor, ligand, and base is crucial for the success of the Tsuji-Trost reaction. Commonly used palladium sources include Pd(PPh₃)₄ and [Pd(allyl)Cl]₂. The ligand can significantly influence the regioselectivity and stereoselectivity of the reaction. For stabilized carbanions, such as those derived from malonates and β-ketoesters, the reaction is typically high-yielding.

Experimental Protocol: Palladium-Catalyzed Allylation of Dimethyl Malonate

This protocol describes the allylation of dimethyl malonate using this compound.

Materials:

  • This compound

  • Dimethyl malonate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.1 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Decarboxylative Asymmetric Allylic Alkylation (DAAA)

A significant advancement in allylic alkylation is the decarboxylative variant, where an allyl enol carbonate undergoes palladium-catalyzed decarboxylation to form a π-allylpalladium enolate intermediate, which then undergoes reductive elimination to furnish the α-allylated ketone. This method provides a powerful tool for the synthesis of ketones with α-stereocenters.[1]

General Reaction Scheme:

DAAA cluster_product Product AllylEnolCarbonate Allyl Enol Carbonate ChiralKetone α-Allylated Ketone AllylEnolCarbonate->ChiralKetone CO2 CO₂ AllylEnolCarbonate->CO2 Pd_cat Chiral Pd(0) Catalyst

Caption: Decarboxylative Asymmetric Allylic Alkylation.

Application Note:

The enantioselectivity of the DAAA reaction is controlled by the chiral ligand coordinated to the palladium center. A variety of chiral ligands, such as Trost ligands and PHOX ligands, have been successfully employed.[1] The reaction is highly chemo-, regio-, and enantioselective for the synthesis of ketones bearing α-quaternary or α-tertiary stereogenic centers.

Quantitative Data Summary:
EntryKetone PrecursorAllyl Group (from carbonate)LigandSolventYield (%)ee (%)Reference
12-MethylcyclohexanoneAllyl(R,R)-L4Toluene9592[1]
22-PhenylcyclohexanoneAllyl(R,R)-L4Toluene9896[1]
34-tert-ButylcyclohexanoneAllyl(R,R)-L4Toluene9694[1]
42-Methyl-1-tetraloneCinnamyl(S,S)-L1Toluene9491[1]
Experimental Protocol: DAAA of 2-Methylcyclohexanone Allyl Enol Carbonate[1]

This protocol describes the asymmetric allylation of 2-methylcyclohexanone via its allyl enol carbonate.

Materials:

  • 2-Methylcyclohexanone allyl enol carbonate

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (R,R)-N,N'-Bis(2'-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane [(R,R)-L4]

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to a vial, add Pd₂(dba)₃ (2.5 mol%) and (R,R)-L4 (5.5 mol%).

  • Add anhydrous toluene to the vial.

  • Add a solution of 2-methylcyclohexanone allyl enol carbonate (1.0 eq) in anhydrous toluene.

  • Stir the reaction mixture at 23 °C for 20 hours.

  • After the reaction is complete (monitored by GC or TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-allyl-2-methylcyclohexanone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Palladium-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling

This compound can also participate in enantioselective allyl-allyl cross-coupling reactions with allylboronates. This reaction is a powerful method for the formation of 1,5-dienes containing multiple stereocenters.[2]

General Reaction Scheme:

Allyl_Allyl_Coupling cluster_products Products AllylPhenylCarbonate This compound CoupledProduct 1,5-Diene AllylPhenylCarbonate->CoupledProduct Byproducts PhOB(pin) + CO₂ AllylPhenylCarbonate->Byproducts AllylBoronate AllylB(pin) AllylBoronate->CoupledProduct AllylBoronate->Byproducts Pd_cat Chiral Pd(0) Catalyst

Caption: Enantioselective Allyl-Allyl Cross-Coupling.

Application Note:

The regioselectivity of this coupling is sensitive to the bite angle of the phosphine ligand employed. Small bite angle ligands tend to favor the formation of the branched product. The reaction is applicable to both aromatic and aliphatic allylic carbonates.[2]

Quantitative Data Summary:
EntryAllylic CarbonateLigandSolventYield (%)Branched:Linearee (%)Reference
1Cinnamyl methyl carbonate(R)-MeO-furyl-BIPHEPTHF85>95:595[2]
2Crotyl methyl carbonate(R)-MeO-furyl-BIPHEPTHF78>95:592[2]
3Geranyl methyl carbonate(R)-MeO-furyl-BIPHEPTHF82>95:590[2]
Experimental Protocol: Enantioselective Allyl-Allyl Coupling[2]

This protocol describes the coupling of cinnamyl methyl carbonate with allylboronic acid pinacol ester.

Materials:

  • Cinnamyl methyl carbonate

  • Allylboronic acid pinacol ester [allylB(pin)]

  • [Pd(allyl)Cl]₂

  • (R)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl [(R)-MeO-furyl-BIPHEP]

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under argon, add [Pd(allyl)Cl]₂ (2.5 mol%) and (R)-MeO-furyl-BIPHEP (5.5 mol%).

  • Add anhydrous THF and stir for 15 minutes.

  • Add K₃PO₄ (1.5 eq).

  • Add a solution of cinnamyl methyl carbonate (1.0 eq) in anhydrous THF.

  • Add allylB(pin) (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate and purify by flash chromatography to yield the 1,5-diene product.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Conclusion

This compound is a highly effective and versatile reagent for a range of palladium-catalyzed cross-coupling reactions. Its ability to generate π-allylpalladium intermediates under mild conditions makes it a valuable tool for the synthesis of complex molecules. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful transformations in their own synthetic endeavors. The continued development of new chiral ligands and reaction conditions will undoubtedly expand the utility of this compound in asymmetric catalysis and drug discovery.

References

Troubleshooting & Optimization

How to improve the yield of Allyl phenyl carbonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl phenyl carbonate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of a phenyl-containing precursor with an allyl-containing precursor under basic conditions. The two primary routes are:

  • Reaction of Phenyl Chloroformate with Allyl Alcohol: This is a widely used method where phenyl chloroformate is reacted with allyl alcohol in the presence of a base like pyridine.[1] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

  • Reaction of Phenol with Allyl Chloroformate: This is another common approach where phenol is reacted with allyl chloroformate, typically under Schotten-Baumann conditions.[2][3] This involves using a base, often in a two-phase solvent system, to facilitate the reaction.[4]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Inadequate Acid Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate your starting materials and inhibit the reaction. Insufficient base to neutralize this acid will result in poor yields.[5]

  • Hydrolysis of Chloroformate: Chloroformate starting materials (phenyl chloroformate or allyl chloroformate) are susceptible to hydrolysis, especially in the presence of water and base.[6] This side reaction consumes your starting material and reduces the yield of the desired product.

  • Impure Reagents: The purity of starting materials and solvents is critical. Impurities can introduce side reactions or poison catalysts if they are being used.[7] Water, in particular, should be minimized to prevent hydrolysis.[7]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice significantly influence the reaction outcome.[7] Each specific protocol should be optimized for these parameters.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation is key to improving both yield and purity. Key strategies include:

  • Control of pH and Base Addition: In Schotten-Baumann reactions, maintaining the appropriate pH is crucial to prevent side reactions.[8] The slow, controlled addition of the base can help manage the reaction's exothermicity and minimize hydrolysis.[5]

  • Use of a Biphasic System: A two-phase system (e.g., water and an organic solvent like dichloromethane) can be effective. The base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase, which can help suppress the hydrolysis of the chloroformate.[4]

  • Purity of Starting Materials: Ensure all reagents and solvents are of high purity and are appropriately dried to prevent unwanted side reactions.[7]

Q4: What is Phase-Transfer Catalysis (PTC) and can it improve my yield?

A4: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[9] A phase-transfer catalyst, such as a quaternary ammonium salt, transports one reactant (typically an anion) from the aqueous phase to the organic phase where the reaction can occur.[9] This can lead to faster reaction rates, higher yields, and milder reaction conditions.[9] For this compound synthesis, PTC can be particularly useful when using a phenoxide salt (soluble in water) with an allyl halide (soluble in an organic solvent).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective base or insufficient amount.- Use a stronger base or increase the stoichiometry of the base (e.g., 1.1-1.5 equivalents).- Ensure the base is fresh and has not been degraded by atmospheric CO₂ or moisture.
2. Poor quality of chloroformate reagent.- Use freshly opened or recently purified chloroformate.- Chloroformates can degrade over time; check for signs of decomposition.
3. Reaction temperature is too low.- Gradually increase the reaction temperature, monitoring for product formation and potential byproduct increase via TLC or GC.
Formation of Phenol/Allyl Alcohol 1. Hydrolysis of the chloroformate starting material or product.- Minimize water content in the reaction by using anhydrous solvents and reagents.[7]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- Consider a biphasic Schotten-Baumann setup to keep the bulk of the chloroformate away from the aqueous base.[4]
Difficult Product Purification 1. Presence of closely related byproducts.- Optimize reaction conditions (temperature, stoichiometry) to improve selectivity and reduce byproduct formation.- Employ column chromatography for purification, screening different solvent systems to achieve better separation.[7]
2. Incomplete reaction.- Increase reaction time or temperature, monitoring by TLC or GC until the starting material is consumed.- Ensure efficient mixing, especially in biphasic reactions.

Quantitative Data Summary

The following table summarizes yields reported in the literature for the synthesis of this compound and related carbamates under various conditions.

PrecursorsBase/CatalystSolventTemperatureTimeYield (%)Reference(s)
Phenyl Chloroformate, Allyl AlcoholPyridine---90%[1]
Phenol, Allyl ChloroformatePyridine-0 - 20 °C-88%[2]
Phenyl Chloroformate, Allyl AlcoholPyridineDichloromethane23 °C4h100%[2]
Diamine, this compound-EthanolRoom Temp.Overnight82%[10]

Experimental Protocols

Protocol 1: Synthesis from Phenyl Chloroformate and Allyl Alcohol

This protocol is adapted from literature procedures for the synthesis of carbonates.[1]

Materials:

  • Phenyl Chloroformate (1.0 eq)

  • Allyl Alcohol (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve allyl alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add phenyl chloroformate (1.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Allyl Alcohol & Pyridine in Anhydrous DCM cooling Cool to 0°C reagents->cooling addition Add Phenyl Chloroformate Dropwise cooling->addition stirring Warm to RT & Stir (4-6h) addition->stirring monitoring Monitor by TLC stirring->monitoring wash Aqueous Washes (HCl, NaHCO₃, Brine) monitoring->wash Reaction Complete dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify end_node This compound purify->end_node start Start start->reagents

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_causes cluster_solutions start Low Yield Observed hydrolysis Hydrolysis of Chloroformate? start->hydrolysis base_issue Base Ineffective? start->base_issue conditions Suboptimal Conditions? start->conditions dry_reagents Use Anhydrous Solvents/ Reagents. Inert Atmosphere. hydrolysis->dry_reagents Yes check_base Check Base Quality/ Increase Stoichiometry. base_issue->check_base Yes optimize Optimize Temp., Time, & Solvent. conditions->optimize Yes

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Palladium-Catalyzed Allylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during palladium-catalyzed allylation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your palladium-catalyzed allylation reactions in a question-and-answer format.

Issue 1: Poor or Incorrect Regioselectivity (Branched vs. Linear Product)

  • Question: My reaction is producing a mixture of branched and linear isomers, or the undesired regioisomer is the major product. How can I control the regioselectivity?

  • Answer: Regioselectivity in palladium-catalyzed allylation is a common challenge influenced by a combination of electronic and steric factors. The choice of ligand, solvent, and nucleophile all play a crucial role.[1][2] Generally, "soft" nucleophiles (pKa of conjugate acid < 25) tend to attack the allyl terminus directly, while "hard" nucleophiles may coordinate to the metal center first.[3][4]

    • Ligand Effects: The steric and electronic properties of the phosphine ligands are paramount in directing the nucleophile.

      • Bulky Ligands: Sterically demanding ligands often favor the formation of the linear product by directing the nucleophile to the less hindered terminus of the π-allyl intermediate.

      • Bite Angle: For bidentate phosphine ligands, a smaller bite angle can favor the formation of the branched product.[5]

      • Ligand-to-Palladium Ratio: Increasing the concentration of a monodentate phosphine ligand, such as triphenylphosphine (PPh₃), can favor the formation of the branched product.[5] This is thought to be due to the equilibrium between mono- and bis-ligated palladium complexes, with the latter favoring attack at the more substituted position.[5]

    • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. More polar solvents can in some cases favor the formation of the branched product.

    • Nucleophile Effects: The nature of the nucleophile is a key determinant. Sterically unhindered nucleophiles are more likely to attack the more substituted carbon of the allyl moiety, leading to the branched product.[3]

Issue 2: Low or No Conversion of Starting Material

  • Question: My reaction is sluggish, or I am recovering my starting materials. What are the potential causes and solutions?

  • Answer: Low or no conversion can stem from several factors related to catalyst activity and reaction conditions.

    • Catalyst Inactivity or Decomposition: The chosen palladium precursor and ligand may not be suitable for your specific substrate. The active Pd(0) catalyst can also decompose, often indicated by the formation of palladium black.[3]

      • Solution: Screen a variety of palladium precursors (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands with different steric and electronic properties. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst. Using high-purity, degassed solvents and reagents is also critical.[3]

    • Inappropriate Reaction Conditions: The solvent, temperature, and base can all significantly impact the reaction rate.

      • Solution: Conduct a systematic optimization of reaction conditions. Test a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF). While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition, so a careful balance is necessary. Ensure the chosen base is compatible with your substrate and nucleophile and is not causing catalyst degradation.

Issue 3: Formation of Palladium Black

  • Question: My reaction mixture turns black, and the reaction has stalled. What is causing this, and how can I prevent it?

  • Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium metal. This is a common deactivation pathway in palladium-catalyzed reactions.

    • Causes:

      • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxidation. Insufficiently degassed solvents or a poor inert atmosphere can lead to its decomposition.

      • Impurities: Impurities in the starting materials, reagents, or solvent can poison the catalyst.

      • Ligand Dissociation: Loss of the stabilizing phosphine ligand can lead to the aggregation of "naked" palladium atoms.

      • High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.

    • Prevention Strategies:

      • Rigorous Degassing: Thoroughly degas all solvents and reagents before use. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are effective.

      • Use of High-Purity Materials: Ensure all starting materials and reagents are of high purity.

      • Optimize Ligand-to-Palladium Ratio: In some cases, a slight excess of the phosphine ligand can help stabilize the catalytic species. However, a large excess may inhibit the reaction.

      • Control Reaction Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

      • Consider a More Robust Ligand: Some ligands are more robust and less prone to dissociation or degradation under the reaction conditions.

Issue 4: Formation of 1,3-Dienes

  • Question: I am observing the formation of a 1,3-diene as a significant byproduct. What is the mechanism of its formation, and how can I suppress it?

  • Answer: The formation of 1,3-dienes can occur through a β-hydride elimination from the π-allyl palladium intermediate. This is more likely to happen if the nucleophilic attack is slow or if there are accessible β-hydrogens on the allyl fragment.

    • Suppression Strategies:

      • Choice of Base: A non-nucleophilic, sterically hindered base is less likely to promote elimination.

      • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the elimination pathway relative to the desired nucleophilic substitution.

      • Ligand Selection: The electronic properties of the ligand can influence the propensity for β-hydride elimination. More electron-donating ligands can sometimes suppress this side reaction.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in palladium-catalyzed allylations?

    • A1: The most common side reactions include issues with regioselectivity (formation of both branched and linear products), catalyst decomposition leading to palladium black, β-hydride elimination to form 1,3-dienes, and in some cross-coupling contexts, homocoupling of the reactants. The prevalence of these side reactions is highly dependent on the specific substrates, catalyst system, and reaction conditions.

  • Q2: How does the leaving group affect the reaction?

    • A2: The nature of the leaving group on the allylic substrate influences the rate of the initial oxidative addition step to form the π-allyl palladium complex. Common leaving groups include carbonates, acetates, phosphates, and halides. More reactive leaving groups can lead to faster reactions but may also increase the likelihood of side reactions if the subsequent nucleophilic attack is not rapid.

  • Q3: Can I use "hard" nucleophiles in Tsuji-Trost reactions?

    • A3: Yes, but the mechanism of nucleophilic attack differs for "hard" and "soft" nucleophiles. Soft nucleophiles (e.g., malonates, pKa of conjugate acid < 25) typically attack the allyl group directly in an "outer-sphere" mechanism. Hard nucleophiles (e.g., organozinc reagents, pKa > 25) tend to attack the palladium center first ("inner-sphere" mechanism), followed by reductive elimination.[3][4] This can have implications for the stereochemical outcome of the reaction.

  • Q4: What is the role of the phosphine ligand?

    • A4: Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[4] Their steric bulk and electronic properties determine the accessibility of the π-allyl intermediate to the nucleophile, thereby controlling regioselectivity and, in the case of chiral ligands, enantioselectivity.

Data Presentation

Table 1: Effect of Ligand Equivalents on Regioselectivity in a Palladium-Catalyzed Allyl-Allyl Cross-Coupling [5]

EntryLigand (Equivalents to Pd)Branched:Linear Ratio
1PPh₃ (1.0)<1:20
2PPh₃ (2.0)1:15.6
3PPh₃ (4.0)1:10.5
4PPh₃ (10.0)1:9.8

Reaction conditions: cinnamyl t-butyl carbonate, allylB(pin), Pd₂(dba)₃ (2.5 mol%), ligand, THF, 23 °C, 12 h.

Table 2: Regioselectivity in the Palladium-Catalyzed Allylic Substitution of 2-B(pin)-Substituted Allylic Acetates [6]

EntrySubstrateNucleophileProductRegioselectivity (benzylic:other)Yield (%)
11aNaCH(CO₂Me)₂2a>10:181
21aMorpholine2b>10:183
31aN-methylbenzylamine2c>10:179
41aPiperidine2d>10:182
111g (p-CF₃)NaCH(CO₂Me)₂2i>10:192
121h (p-OMe)NaCH(CO₂Me)₂2j>10:175

Reaction conditions: Substrate (1 equiv), nucleophile (1.2 equiv), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), THF, 65 °C.

Experimental Protocols

Protocol 1: General Procedure for a Tsuji-Trost Allylic Alkylation [7]

  • Materials:

    • Allylic substrate (e.g., allylic acetate)

    • Nucleophile (e.g., dimethyl malonate)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., t-BuOK)

    • Anhydrous solvent (e.g., THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a suspension of t-BuOK (2.0 eq) in dry THF (160 mL) under an argon atmosphere at 0 °C, add dimethyl malonate (2.2 eq) dropwise over 5 minutes.

    • Allow the resulting yellow slurry to warm to 25 °C and stir for 10 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) in one portion.

    • Add a solution of the allylic compound (49.5 mmol, 1.0 eq) in THF (40 mL) dropwise over 10 minutes.

    • Heat the reaction mixture to 50 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualization

Tsuji_Trost_Cycle cluster_OA cluster_NA Pd0 Pd(0)L₂ Pi_Allyl_Complex η²-π-Allyl Pd(0) Complex Pd0->Pi_Allyl_Complex + Allyl-X Allyl_Substrate Allyl-X Oxidative_Addition Oxidative Addition Pi_Allyl_PdII η³-π-Allyl Pd(II) Complex Pi_Allyl_Complex->Pi_Allyl_PdII - X⁻ Nucleophilic_Attack Nucleophilic Attack Product_Complex η²-Product Pd(0) Complex Pi_Allyl_PdII->Product_Complex + Nu⁻ Leaving_Group X⁻ Nucleophile Nu⁻ Product_Complex->Pd0 - Product Product Allyl-Nu

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents & Atmosphere Start->Check_Reagents Screen_Ligands Screen Ligands & Pd Precursors Check_Catalyst->Screen_Ligands Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Optimize_Base Optimize Base Check_Conditions->Optimize_Base Degas_Solvents Degas Solvents Rigorously Check_Reagents->Degas_Solvents Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Success Reaction Improved Screen_Ligands->Success Optimize_Temp->Success Optimize_Solvent->Success Optimize_Base->Success Degas_Solvents->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in allylation.

References

Technical Support Center: Purification of Crude Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Allyl phenyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. The most common methods for its synthesis are the reaction of phenyl chloroformate with allyl alcohol or the reaction of allyl chloroformate with phenol.[1][2]

Potential Impurities and Their Sources:

ImpuritySource
PhenolUnreacted starting material
Allyl alcoholUnreacted starting material
Phenyl chloroformateUnreacted starting material
Allyl chloroformateUnreacted starting material
Diphenyl carbonateByproduct from side reactions
Diallyl carbonateByproduct from side reactions[3]
Pyridine/TriethylamineBase catalyst used in synthesis
Polymeric materialsPolymerization of the allyl group, especially at elevated temperatures
Decomposition productsThermal degradation of the allylic ester[4]

Q2: What are the recommended purification methods for crude this compound?

A2: The primary methods for purifying this compound are vacuum distillation and column chromatography. Recrystallization may also be a viable option, although it is less commonly reported for this compound. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What are the physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized below:

PropertyValue
Molecular Weight178.18 g/mol [1]
Boiling Point67-70 °C at 0.3 mmHg[1]
Density1.096 g/mL at 25 °C[1]
AppearanceColorless liquid[5]

Q4: Can this compound decompose during purification?

A4: Yes, due to the presence of the allyl group, this compound can be susceptible to thermal decomposition and polymerization, especially at elevated temperatures.[4][6] It is crucial to use the lowest possible temperature during distillation and to consider the use of a polymerization inhibitor.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The product is not distilling at the expected temperature/pressure.

  • Possible Cause: Inaccurate pressure reading.

    • Solution: Ensure your vacuum gauge is calibrated and functioning correctly. Check for leaks in your distillation setup.

  • Possible Cause: Presence of high-boiling impurities.

    • Solution: Consider an initial purification step, such as a wash or column chromatography, to remove non-volatile impurities.

  • Possible Cause: Insufficient heating.

    • Solution: Gradually and carefully increase the heating mantle temperature. Ensure the distillation flask is properly insulated.

Issue 2: The product appears to be decomposing or polymerizing in the distillation pot.

  • Possible Cause: The distillation temperature is too high.

    • Solution: Use a higher vacuum to lower the boiling point of the product. A good vacuum is essential for the successful distillation of this compound.

  • Possible Cause: Polymerization of the allyl group.

    • Solution: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask before heating.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: Inappropriate solvent system.

    • Solution: The polarity of the eluent is critical. For this compound, a non-polar compound, start with a low polarity solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities.

  • Possible Cause: Column overloading.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Issue 2: The product is eluting too quickly or too slowly.

  • Possible Cause: The solvent system is too polar or not polar enough.

    • Solution: If the product is eluting too quickly (high Rf value on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it is eluting too slowly (low Rf value), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

Recrystallization

Issue 1: The compound will not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not suitable.

    • Solution: this compound is a non-polar liquid at room temperature, which makes recrystallization challenging. If attempting recrystallization, you would need to find a solvent in which the compound is soluble when hot but insoluble when cold. This may require screening a variety of solvents or solvent mixtures. Given its liquid state, this method is generally less applicable than distillation or chromatography.

Issue 2: The compound oils out instead of forming crystals.

  • Possible Cause: The cooling process is too rapid, or the solution is too concentrated.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can also try using a more dilute solution.

Experimental Protocols

General Protocol for Vacuum Distillation
  • Setup: Assemble a standard fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Inhibitor: Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude this compound in the distillation flask.

  • Vacuum: Slowly and carefully apply a vacuum, aiming for a pressure of around 0.3 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect the fraction that distills at 67-70 °C.[1] Monitor the temperature closely and collect the main fraction in a pre-weighed flask.

  • Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques (e.g., GC, NMR).

General Protocol for Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and adjusting as needed). The ideal system should give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (TLC, GC, NMR) Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Distillation Vacuum Distillation Decision->Distillation High boiling impurities or large scale Chromatography Column Chromatography Decision->Chromatography Close boiling impurities or small scale FinalAnalysis Purity Analysis of Fractions Distillation->FinalAnalysis Chromatography->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Caption: Workflow for selecting a purification method for crude this compound.

TroubleshootingDistillation Start Vacuum Distillation Issue Problem Identify the Problem Start->Problem NoDistillate Product not distilling Problem->NoDistillate No product Decomposition Decomposition/Polymerization Problem->Decomposition Product degradation CheckPressure Check Vacuum Gauge & for Leaks NoDistillate->CheckPressure LowerBP Improve Vacuum to Lower BP Decomposition->LowerBP CheckTemp Increase Heat Gradually CheckPressure->CheckTemp Solution Successful Distillation CheckTemp->Solution AddInhibitor Add Polymerization Inhibitor LowerBP->AddInhibitor AddInhibitor->Solution

Caption: Troubleshooting guide for vacuum distillation of this compound.

References

Troubleshooting guide for incomplete reactions with Allyl phenyl carbonate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete reactions with allyl phenyl carbonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my palladium-catalyzed reaction with this compound (e.g., Tsuji-Trost allylation) showing low or no conversion?

Incomplete conversion in palladium-catalyzed allylic substitution reactions can stem from several factors related to the catalytic system and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is crucial for the catalytic cycle. Its formation and stability can be compromised.

    • Solution:

      • Catalyst Precursor: Ensure you are using a reliable Pd(0) source like Pd(PPh₃)₄ or an appropriate Pd(II) precatalyst such as Pd₂(dba)₃ or [Pd(allyl)Cl]₂ that can be reduced in situ.[1]

      • Catalyst Loading: If you observe catalyst decomposition (e.g., formation of palladium black), consider increasing the catalyst loading or adding the catalyst in portions throughout the reaction.[1]

      • Air/Moisture Sensitivity: Palladium catalysts and many phosphine ligands are sensitive to air and moisture. Ensure your reaction is set up under strictly anhydrous and inert conditions (e.g., using Schlenk techniques or a glovebox).[1]

  • Sub-optimal Ligand Choice: The ligand's electronic and steric properties are critical for catalyst stability and reactivity.

    • Solution: Screen a variety of phosphine ligands. Electron-donating ligands can increase the rate of reaction, while bulky ligands can influence regioselectivity and stability.[1][2] Refer to the ligand comparison table below for guidance.

  • Inappropriate Solvent: The solvent affects catalyst solubility, stability, and overall reaction rate.

    • Solution: Test a range of anhydrous solvents with varying polarities, such as THF, dioxane, toluene, or DMF.[1]

  • Reagent Purity: Impurities in this compound, the nucleophile, or the solvent can poison the catalyst.

    • Solution: Use high-purity, anhydrous reagents and solvents. Purify starting materials if necessary.

2. My Alloc (allyloxycarbonyl) deprotection is incomplete. What should I do?

The incomplete removal of the Alloc protecting group is a common issue, often related to the efficiency of the palladium catalyst and the allyl scavenger.

Possible Causes & Solutions:

  • Inefficient Allyl Scavenger: The scavenger's role is to irreversibly trap the allyl cation, preventing it from re-reacting with the deprotected amine (a common side reaction) and ensuring the catalytic cycle proceeds to completion.[3]

    • Solution: The choice of scavenger is critical. While various scavengers can be used, some are more effective than others. Amine-borane complexes (e.g., Me₂NH·BH₃) have been shown to be highly effective, leading to quantitative deprotection in many cases.[4][5] Phenylsilane (PhSiH₃) is another commonly used and effective scavenger.[6]

  • Palladium Catalyst Issues: Similar to the Tsuji-Trost reaction, the activity of the palladium catalyst is paramount.

    • Solution: Ensure you are using an active Pd(0) source like Pd(PPh₃)₄ under inert conditions. If the reaction stalls, adding a fresh portion of the catalyst may help.

  • Reaction Conditions: Temperature and reaction time can influence the completeness of the deprotection.

    • Solution: Most Alloc deprotections proceed efficiently at room temperature and are often complete within an hour.[6] However, if the reaction is sluggish, gentle heating might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Data Presentation

Table 1: Comparison of Ligands for Palladium-Catalyzed Allylic Pyridinylation

Ligand (L)Yield (%)[7]Branched/Linear Ratio[7]
dppp (L7)714:1
dppb (L8)454:1
(S,S)-chiraphos (L9)673:1
BINAP (L16)37-
XylBINAP (L17)37-
H₈-BINAP (L18)47-
SEGPHOS (L19)59-

Table 2: Comparison of Allyl Group Scavengers for Alloc Deprotection

ScavengerEfficacyNotes
Me₂NH·BH₃HighOften provides quantitative removal and prevents N-allylation side products.[4]
Phenylsilane (PhSiH₃)HighA widely used and effective neutral scavenger.[6]
MorpholineModerateCan be less effective than other options.[4]
DimedoneModerateA common carbon-based nucleophilic scavenger.[3]
Barbituric AcidModerateAnother effective carbon-based scavenger.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

This protocol is a general starting point for the reaction between an allylic compound, such as this compound, and a soft nucleophile like dimethyl malonate.[8]

Materials:

  • This compound (1.0 eq)

  • Dimethyl malonate (1.2 - 2.2 eq)

  • Base (e.g., t-BuOK, 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous THF

Procedure:

  • Under an inert atmosphere (Argon), suspend the base in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Add the dimethyl malonate dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture in one portion.

  • Add a solution of this compound in anhydrous THF dropwise over 10 minutes.

  • Heat the reaction mixture to 50 °C and stir for 12 hours, or until completion as monitored by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Alloc Deprotection

This protocol describes a common and effective method for the removal of the allyloxycarbonyl (Alloc) protecting group from an amine.[6]

Materials:

  • Alloc-protected amine (1.0 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)

  • Scavenger (e.g., Phenylsilane, 10-20 eq)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • Dissolve the Alloc-protected amine in the anhydrous solvent under an inert atmosphere.

  • Add the scavenger to the solution.

  • Add the palladium catalyst and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by column chromatography.

Visualizations

Tsuji_Trost_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition (this compound) Product_Pd0 Product-Pd(0) Complex PiAllyl->Product_Pd0 Nucleophilic Attack (Nu⁻) Product_Pd0->Pd0 Reductive Elimination (Product) Product Allylated Product Product_Pd0->Product AllylPC Allyl Phenyl Carbonate AllylPC->PiAllyl Nu Nucleophile (Nu⁻) Nu->Product_Pd0

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Troubleshooting_Workflow cluster_reagents Reagent & Catalyst System Check cluster_conditions Reaction Condition Optimization cluster_solutions Potential Solutions Start Incomplete Reaction Reagent_Purity Check Reagent Purity (Substrate, Nu⁻, Solvent) Start->Reagent_Purity Catalyst_Activity Evaluate Catalyst System (Pd Source & Ligand) Start->Catalyst_Activity Scavenger_Check Is an effective allyl scavenger being used? (for Alloc deprotection) Start->Scavenger_Check Purify_Reagents Purify/Dry Reagents & Solvents Reagent_Purity->Purify_Reagents If impure Screen_Ligands Screen Different Ligands Catalyst_Activity->Screen_Ligands If suboptimal Change_Scavenger Use a More Effective Scavenger (e.g., Me₂NH·BH₃) Scavenger_Check->Change_Scavenger If ineffective Inert_Atmosphere Ensure Inert/Anhydrous Conditions Temp_Time Optimize Temperature & Reaction Time Inert_Atmosphere->Temp_Time Catalyst_Loading Adjust Catalyst Loading Temp_Time->Catalyst_Loading Increase_Loading Increase Catalyst Loading or Add in Portions Catalyst_Loading->Increase_Loading If decomposition occurs Purify_Reagents->Inert_Atmosphere Screen_Ligands->Inert_Atmosphere Change_Scavenger->Inert_Atmosphere

Caption: Troubleshooting workflow for incomplete reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for reactions involving Allyl phenyl carbonate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for reactions with this compound?

A1: Palladium catalysts are most commonly employed for reactions involving this compound, particularly in allylation reactions. Commonly used catalysts include Palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][2] These catalysts are effective in promoting the formation of a π-allylpalladium intermediate, which is key to the reactivity of this compound.[3]

Q2: What is a typical starting catalyst loading for a reaction with this compound?

A2: For initial screening and optimization, a catalyst loading in the range of 1-5 mol% is a common starting point for palladium-catalyzed reactions with this compound.[1][2] The optimal loading is highly dependent on the specific reaction, substrate, and desired outcome. For some well-optimized processes, catalyst loading can be reduced to as low as 0.25 mol% on a larger scale.[2]

Q3: How does the choice of ligand affect the reaction?

A3: The choice of ligand can significantly influence the outcome of palladium-catalyzed reactions with this compound. Ligands can affect the catalyst's stability, activity, and selectivity. For instance, in some cases, the addition of phosphine ligands like racemic BINAP can be beneficial, while in other systems, exogenous ligands may not be necessary.[2] The electronic and steric properties of the ligand can modulate the reactivity of the palladium center and influence the efficiency of the catalytic cycle.

Q4: Can other metals be used to catalyze reactions with this compound?

A4: While palladium is the most prevalent, other transition metals can potentially be used. However, palladium's ability to readily form the π-allylpalladium complex makes it particularly well-suited for these reactions.[3] Lipase-catalyzed reactions have also been reported for allyloxycarbonylation of alcohols using this compound, offering a biocatalytic alternative.[4]

Q5: What are the common solvents used for these reactions?

A5: The choice of solvent can have a significant impact on reaction efficiency and selectivity. Aprotic solvents are commonly used. For palladium-catalyzed reactions with this compound, solvents such as cyclohexane, toluene, and tetrahydrofuran (THF) have been successfully employed.[2] The optimal solvent will depend on the specific reaction and the solubility of the reactants and catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.

Problem: Low or No Product Yield

  • Possible Cause 1: Inactive Catalyst

    • Solution: Ensure the palladium catalyst is active. Pd(0) catalysts can be sensitive to air and moisture. Use freshly opened catalyst or store it under an inert atmosphere. In some cases, a pre-catalyst activation step may be necessary.

  • Possible Cause 2: Suboptimal Catalyst Loading

    • Solution: The catalyst loading may be too low for the reaction to proceed efficiently. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) to observe any improvement in yield. Conversely, excessively high catalyst loading can sometimes lead to side reactions or catalyst agglomeration, so finding the optimal loading is key.[1]

  • Possible Cause 3: Poor Leaving Group Ability

    • Solution: The phenoxide derived from this compound is a relatively weak base compared to alkoxides from other allyl carbonates.[3] This can sometimes lead to lower reactivity. Ensure the reaction conditions are suitable to facilitate the departure of the phenoxide group.

  • Possible Cause 4: Inappropriate Solvent

    • Solution: The solvent may not be optimal for the reaction. Screen a range of solvents with varying polarities. For instance, in one study, cyclohexane and toluene were found to be effective, while dichloromethane and THF led to the formation of byproducts.[2]

Problem: Formation of Side Products

  • Possible Cause 1: O-allylation vs. C-allylation

    • Solution: In reactions with nucleophiles that have multiple reactive sites (e.g., phloroglucinol derivatives), both O-allylated and C-allylated products can be formed. The reaction conditions, particularly the solvent, can influence the selectivity. For example, in a decarboxylative allylation/Claisen rearrangement, using cyclohexane as a solvent favored the desired C-allylated product, while THF and dichloromethane resulted in the O-allylated intermediate.[2]

  • Possible Cause 2: Heck-type Side Products

    • Solution: In some palladium-catalyzed reactions, Heck-type side products can be observed.[1] Optimizing the reaction conditions, such as the choice of base and solvent, can help to minimize these side reactions.

Problem: Reaction Stalls or is Sluggish

  • Possible Cause 1: Catalyst Deactivation

    • Solution: The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the starting materials or solvent, or instability of the catalytic species under the reaction conditions. Ensure high purity of all reagents and consider using a more robust ligand to stabilize the catalyst.

  • Possible Cause 2: Insufficient Temperature

    • Solution: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress. However, be aware that higher temperatures can also lead to catalyst decomposition or the formation of side products.

Data Presentation

Table 1: Effect of Catalyst Loading on a Palladium-Catalyzed Decarboxylative Allylation/Claisen Rearrangement

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
Pd(PPh₃)₄1Cyclohexane752>95
Pd(PPh₃)₄0.25Cyclohexane752>95 (gram scale)

Data is illustrative and based on findings from a specific study.[2]

Table 2: Optimization of Catalyst Loading in a Palladium-Catalyzed 1,1-Diarylation Reaction

CatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
Pd₂(dba)₃5K₃PO₄t-AmylOH250
Pd₂(dba)₃2.5K₃PO₄t-AmylOH248
Pd₂(dba)₃2K₃PO₄t-AmylOH475

Data is illustrative and based on findings from a specific study.[1]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Decarboxylative Allylation/Claisen Rearrangement

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the phloroglucinol-derived bis(allyl carbonate) substrate.

  • Solvent Addition: Add anhydrous cyclohexane to the vessel to achieve the desired concentration (e.g., 0.1 M).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1 mol%).

  • Reaction Conditions: Heat the reaction mixture to 75 °C and stir for the required time (e.g., 2 hours).

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[2]

Protocol 2: General Procedure for a Palladium-Catalyzed 1,1-Diarylation of this compound

  • Reaction Setup: To a reaction vial, add the aryl diazonium salt, the arylboronic acid, and a base (e.g., K₃PO₄).

  • Reagent Addition: Add this compound and the solvent (e.g., t-AmylOH).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2 mol%).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) for the specified time (e.g., 4 hours).

  • Monitoring: Monitor the reaction progress by GC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[1]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Substrate & Catalyst start->reagents 1. solvent Add Anhydrous Solvent reagents->solvent 2. heat Heat to Desired Temperature solvent->heat 3. stir Stir under Inert Atmosphere heat->stir 4. monitor Monitor Progress (TLC/LC-MS) stir->monitor 5. cool Cool to Room Temperature monitor->cool 6. concentrate Concentrate Solvent cool->concentrate 7. purify Column Chromatography concentrate->purify 8. end Isolated Product purify->end 9.

Caption: A generalized experimental workflow for catalyst loading optimization.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition substrate Allyl Phenyl Carbonate substrate->oxidative_addition pi_allyl [π-Allyl-Pd(II)Ln(OPh)] oxidative_addition->pi_allyl + CO₂ nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack nucleophile Nucleophile (Nu-) nucleophile->nucleophilic_attack product_complex [Product-Pd(0)Ln] nucleophilic_attack->product_complex - OPh⁻ reductive_elimination Reductive Elimination product_complex->reductive_elimination product Allylated Product reductive_elimination->pd0 Regeneration reductive_elimination->product

Caption: A simplified catalytic cycle for a palladium-catalyzed allylation.

References

Stability issues and decomposition of Allyl phenyl carbonate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Allyl Phenyl Carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, decomposition, and troubleshooting of experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent primarily used in organic synthesis as a protecting group for amines. It introduces the allyloxycarbonyl (Alloc) group, which is valuable in multi-step syntheses, particularly in peptide and medicinal chemistry, due to its unique deprotection conditions.[1] The Alloc group is orthogonal to many other common protecting groups, such as Boc and Fmoc, meaning it can be selectively removed without affecting these other groups.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C. The container should be kept tightly sealed to prevent decomposition.

Q3: Is this compound stable to acidic and basic conditions?

The Alloc group, once attached to an amine, is generally stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[2] This orthogonality is a key advantage in complex synthetic routes. However, the stability of this compound itself to hydrolysis can be pH-dependent. Phenyl carbonates, in general, are more susceptible to hydrolysis under alkaline conditions.[3][4][5]

Troubleshooting Guides

Guide 1: Issues with Alloc Protection of Amines

Problem: Low yield of the Alloc-protected amine.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure an adequate amount of base is used to neutralize the HCl generated if using allyl chloroformate. For this compound, ensure the reaction is stirred for a sufficient time, typically overnight at room temperature.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Possible Cause 2: Amine starting material quality.

    • Solution: Ensure the amine is pure and dry. The presence of water can lead to hydrolysis of the this compound.

  • Possible Cause 3: Steric hindrance.

    • Solution: For sterically hindered amines, the reaction may require longer reaction times or elevated temperatures. However, be cautious as elevated temperatures can also lead to decomposition.

Problem: Formation of side products.

  • Possible Cause 1: Di-protection of a primary amine.

    • Solution: Use a stoichiometric amount of this compound relative to the amine. Adding the reagent slowly to the reaction mixture can also help to favor mono-protection.

  • Possible Cause 2: Reaction with other nucleophilic groups.

    • Solution: If other nucleophilic groups are present in the molecule (e.g., hydroxyl groups), they may also react. It may be necessary to protect these groups prior to the Alloc protection of the amine.

Guide 2: Issues with Palladium-Catalyzed Alloc Deprotection

Problem: Incomplete deprotection of the Alloc group.

  • Possible Cause 1: Catalyst deactivation.

    • Solution: While Pd(PPh₃)₄ is surprisingly robust to atmospheric conditions, prolonged exposure or impurities in the reaction mixture can lead to deactivation.[3] Ensure fresh, high-quality catalyst is used. It is good practice to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 2: Insufficient scavenger.

    • Solution: A scavenger, such as phenylsilane or morpholine, is crucial to trap the allyl group and regenerate the Pd(0) catalyst.[1][7] Ensure a sufficient excess of the scavenger is used (typically 10-20 equivalents).

  • Possible Cause 3: Low reaction temperature.

    • Solution: While many deprotections proceed efficiently at room temperature, gentle heating (e.g., to 40°C) can improve the reaction rate and completeness, especially with microwave assistance.[8]

Problem: Formation of N-allyl side product.

  • Possible Cause: Inefficient trapping of the allyl group.

    • Solution: This is a common side reaction if the allyl scavenger is not effective or is present in an insufficient amount. The liberated amine can act as a nucleophile and react with the π-allyl palladium intermediate.[9] Increasing the concentration of the scavenger or using a more reactive one can mitigate this issue.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
Boiling Point67-70 °C at 0.3 mmHg[10]
Density1.096 g/mL at 25 °C[10]
Refractive Indexn20/D 1.4990[10]
Flash Point>110 °C[10]

Table 2: Common Reagents for Palladium-Catalyzed Alloc Deprotection

Palladium SourceScavengerTypical SolventReference
Pd(PPh₃)₄Phenylsilane (PhSiH₃)Dichloromethane (DCM)[7]
Pd(PPh₃)₄MorpholineTetrahydrofuran (THF)[1]
Pd(PPh₃)₄DimedoneTHF[7]
Pd(PPh₃)₂Cl₂Tributyltin hydride (Bu₃SnH)Not specified[2]

Experimental Protocols

Protocol 1: Mono-Carbamate Protection of a Diamine with this compound

Materials:

  • Diamine

  • This compound

  • Absolute Ethanol (EtOH)

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine (5.0 mmol) in absolute EtOH (20 mL) in a round-bottom flask with a stir bar.

  • Add this compound (10 mmol) to the stirring solution.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent in vacuo.

  • Add water (25 mL) and adjust the pH to 3 with 2 M HCl.

  • Extract the aqueous phase with DCM (2 x 50 mL) to remove unreacted reagents and di-protected by-product.

  • Make the aqueous phase strongly alkaline with 2 M NaOH.

  • Extract the product with DCM (3 x 80 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the mono-protected diamine.[6]

Protocol 2: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine

Materials:

  • Alloc-protected amine

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add the scavenger, phenylsilane (10-20 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.1 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Visualizations

decomposition_pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis Allyl_phenyl_carbonate Allyl_phenyl_carbonate Decarboxylation Decarboxylation Allyl_phenyl_carbonate->Decarboxylation High Temp. Phenol Phenol Decarboxylation->Phenol Product Propene Propene Decarboxylation->Propene Product CO2 CO2 Decarboxylation->CO2 Product APC_hydrolysis This compound Hydrolysis_products Phenol + Allyl alcohol + CO2 APC_hydrolysis->Hydrolysis_products H2O (Acidic/Basic)

Caption: Potential decomposition pathways of this compound.

alloc_deprotection_workflow Start Start Alloc_Protected_Amine Alloc-Protected Amine Start->Alloc_Protected_Amine Reaction_Setup Dissolve in Anhydrous Solvent (e.g., DCM) under Inert Atmosphere Alloc_Protected_Amine->Reaction_Setup Add_Reagents Add Scavenger (e.g., PhSiH3) and Pd(PPh3)4 Reaction_Setup->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Concentrate and Purify Monitoring->Workup Complete Deprotected_Amine Deprotected Amine Workup->Deprotected_Amine

Caption: Experimental workflow for Alloc deprotection.

troubleshooting_logic Incomplete_Deprotection Incomplete Deprotection? Check_Catalyst Check Catalyst Quality/Age Incomplete_Deprotection->Check_Catalyst Yes Side_Product N-allyl Side Product? Incomplete_Deprotection->Side_Product No Increase_Scavenger Increase Scavenger Concentration Check_Catalyst->Increase_Scavenger Increase_Temp Increase Reaction Temperature Increase_Scavenger->Increase_Temp Check_Scavenger Check Scavenger Reactivity/Amount Side_Product->Check_Scavenger Yes

Caption: Troubleshooting logic for Alloc deprotection issues.

References

Technical Support Center: Allyl Phenyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing byproducts from allyl phenyl carbonate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, typically from phenol and allyl chloroformate, can lead to several byproducts. The most common impurities include unreacted starting materials such as phenol and allyl chloroformate. Additionally, side reactions can generate diallyl carbonate and diphenyl carbonate, particularly if the reaction stoichiometry is not carefully controlled. Under thermal stress, the product itself can undergo a Claisen rearrangement to form o-allylphenol.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction and identifying the presence of starting materials and major byproducts. For more detailed analysis and quantification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. ¹H NMR can be particularly useful for identifying and quantifying phenolic impurities and rearranged byproducts.

Q3: What is the general strategy for purifying this compound?

A3: The general purification strategy involves a series of extraction and washing steps followed by drying and concentration of the organic phase. Unreacted phenol is typically removed by washing the organic layer with a basic aqueous solution. Any remaining allyl chloroformate can be hydrolyzed by washing with water or a mild base. Final purification can be achieved through vacuum distillation or column chromatography.

Q4: Are there any specific safety precautions I should take during the workup?

A4: Allyl chloroformate is a lachrymator and is corrosive, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be quenched carefully, especially if there is unreacted allyl chloroformate, as its hydrolysis can be exothermic and release HCl gas.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC until the starting material (phenol) is consumed. Ensure the reaction temperature and time are appropriate for the specific protocol.
Loss of product during aqueous workup.Avoid vigorous shaking during extractions to prevent emulsion formation. Ensure the pH of the aqueous washes is controlled to prevent hydrolysis of the desired product.
Product is contaminated with phenol. Insufficient base wash.Increase the number of washes with a dilute basic solution (e.g., 1M NaOH or 5% NaHCO₃). Check the pH of the final aqueous wash to ensure it is basic.
Product is contaminated with a compound of similar polarity (as seen on TLC). This could be diallyl carbonate or diphenyl carbonate.These byproducts are best separated by vacuum distillation or column chromatography. Optimize the stoichiometry of the reactants in future reactions to minimize their formation.
Product darkens upon standing. Presence of residual acidic impurities or exposure to air and light.Ensure all acidic byproducts (like HCl from the reaction or hydrolysis of allyl chloroformate) are thoroughly removed during the workup. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Phenol and Allyl Chloroformate

This protocol describes a standard aqueous workup procedure following the synthesis of this compound from phenol and allyl chloroformate.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a separatory funnel containing a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Removal of Unreacted Phenol:

    • Wash the organic layer with a 1M sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.

    • Combine the aqueous layers and back-extract with the organic solvent to recover any dissolved product.

    • Combine all organic layers.

  • Removal of Unreacted Allyl Chloroformate and Base:

    • Wash the organic layer with water until the pH of the aqueous layer is neutral. This will hydrolyze and remove any remaining allyl chloroformate and residual base.

    • Follow with a wash with brine (saturated NaCl solution) to aid in the separation of the layers and remove excess water from the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Purification:

    • For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture and the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Use a silica gel TLC plate.

  • Eluent: A non-polar eluent system such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is typically effective.

  • Spotting: Spot the crude mixture, purified product, and if available, the starting materials (phenol) on the TLC plate.

  • Development: Place the TLC plate in a developing chamber with the chosen eluent.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Phenolic compounds can often be visualized with a potassium permanganate stain.

Data Presentation

The efficiency of byproduct removal can be quantified by comparing the purity of the product before and after the purification steps.

Table 1: Purity Analysis of this compound Before and After Aqueous Workup

Compound Purity Before Workup (% by GC-MS) Purity After Workup (% by GC-MS)
This compound7595
Phenol15< 1
Diallyl Carbonate54
Other Impurities5< 1

Note: The values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific reaction conditions and the efficiency of the workup.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Final Purification reaction_mixture Crude Reaction Mixture add_solvent Dissolve in Organic Solvent reaction_mixture->add_solvent wash_base Wash with 1M NaOH (removes Phenol) add_solvent->wash_base wash_water Wash with Water (hydrolyzes excess Allyl Chloroformate) wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate distillation Vacuum Distillation concentrate->distillation chromatography Column Chromatography concentrate->chromatography pure_product Pure Allyl Phenyl Carbonate distillation->pure_product chromatography->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Byproduct Removal

byproduct_removal cluster_phenol_removal Phenol Removal cluster_chloroformate_removal Allyl Chloroformate Removal start Crude Product (this compound, Phenol, Allyl Chloroformate, etc.) base_wash Aqueous Base Wash (e.g., NaOH) start->base_wash phenol_removed Phenoxide Salt (in aqueous layer) base_wash->phenol_removed Separation water_wash Aqueous Wash base_wash->water_wash Organic Layer hydrolysis_products Allyl Alcohol + CO2 + HCl (in aqueous layer) water_wash->hydrolysis_products Separation purified_stream Purified Organic Stream (this compound) water_wash->purified_stream Organic Layer

Caption: Logic for byproduct separation during aqueous workup.

Technical Support Center: Catalyst Deactivation and Regeneration in Allyl Phenyl Carbonate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration in allyl phenyl carbonate chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my this compound reaction?

A1: The most common indicators of catalyst deactivation include a noticeable decrease in reaction rate, incomplete conversion of starting materials even with extended reaction times, and a change in the physical appearance of the reaction mixture, such as the formation of a black precipitate known as palladium black.[1][2]

Q2: What are the primary causes of palladium catalyst deactivation in this type of chemistry?

A2: The deactivation of palladium catalysts in allylic substitution reactions, such as those involving this compound, can be attributed to several factors:

  • Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.[1]

  • Formation of Palladium Black (Agglomeration): The active palladium (0) species can aggregate into larger, catalytically inactive palladium nanoparticles or bulk metal, which is visually observed as a black precipitate.[1][2] This can be caused by high temperatures, the presence of oxygen, or the use of sterically hindered phosphine ligands that lead to under-ligated and unstable palladium complexes.[2]

  • Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst can degrade over time, especially at elevated temperatures or in the presence of air, leading to the destabilization and deactivation of the catalyst.[3]

Q3: Can I reuse my palladium catalyst for multiple reaction cycles?

A3: Yes, palladium catalysts can often be recovered and reused for several cycles. However, a gradual decrease in activity is common. The recyclability of the catalyst is highly dependent on the reaction conditions, the purity of the reagents, and the nature of the catalyst support.

Q4: What general strategies can I employ to regenerate my deactivated palladium catalyst?

A4: Catalyst regeneration aims to restore the catalytic activity by removing deactivating species. Common methods include:

  • Washing: Washing the catalyst with solvents can remove adsorbed impurities and byproducts.

  • Oxidative Treatment: Controlled oxidation, for example, by heating in air, can burn off organic residues (coking) from the catalyst surface. This is often followed by a reduction step to regenerate the active Pd(0) species.

  • Chemical Treatment: Treating the catalyst with specific chemical agents can remove poisons. For instance, washing with a basic solution can help remove certain adsorbed species.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.The combination of palladium precursor and ligand is critical for catalytic activity.[4]
Catalyst Poisoning Ensure high purity of this compound, nucleophile, and solvents. Consider passing solvents through a column of activated alumina.Impurities can act as potent catalyst poisons.[1]
Inappropriate Ligand Experiment with different phosphine ligands (e.g., PPh₃, dppe, Xantphos) with varying steric and electronic properties.The ligand influences the stability and reactivity of the palladium catalyst.[4]
Incorrect Solvent Test a range of solvents with varying polarities (e.g., THF, dioxane, toluene, DMF).The solvent affects catalyst solubility, stability, and reaction rate.[4]
Issue 2: Formation of Palladium Black
Potential Cause Troubleshooting Step Rationale
Catalyst Decomposition Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use high-purity, degassed solvents and reagents.Oxygen can lead to the oxidation and subsequent agglomeration of the Pd(0) catalyst.[2]
Unstable Catalyst Complex Consider using a more robust ligand, such as a bidentate phosphine ligand (e.g., dppf).Bidentate ligands can form more stable complexes with palladium, preventing agglomeration.[2]
High Reaction Temperature Optimize the reaction temperature; avoid excessive heating.High temperatures can promote catalyst decomposition.[2]

Quantitative Data on Catalyst Performance and Regeneration

The following table summarizes hypothetical data illustrating the decline in catalyst performance over several cycles and its subsequent recovery after regeneration. This data is representative of trends observed in palladium-catalyzed allylic substitution reactions.

Reaction Cycle Catalyst State Conversion of this compound (%) Selectivity for Desired Product (%)
1Fresh9895
2Recycled8594
3Recycled7293
4Recycled5591
5Regenerated9594

Experimental Protocols

General Experimental Protocol for Tsuji-Trost Allylation of a Phenol with this compound
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the phenol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the desired solvent (e.g., anhydrous THF).

  • Add a base if required by the specific reaction (e.g., K₂CO₃, 1.2 equiv.).

  • Add this compound (1.1 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • The filtrate can be concentrated under reduced pressure and the crude product purified by column chromatography.

Protocol for Catalyst Regeneration by Oxidative Treatment
  • Catalyst Recovery: After the reaction, if a heterogeneous catalyst on a solid support (e.g., Pd/C) is used, it can be recovered by filtration. For homogeneous catalysts, precipitation followed by filtration may be necessary.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., THF, then methanol) to remove any adsorbed organic residues and dry the catalyst under vacuum.

  • Oxidation: Place the dried, deactivated catalyst in a furnace. Heat the catalyst in a controlled flow of air or an oxygen-containing gas at a temperature typically between 300-500 °C. The exact temperature and duration will depend on the nature of the catalyst and the extent of deactivation. This step is intended to burn off coke and other organic deposits.

  • Reduction (if necessary): After oxidation, the palladium will be in a higher oxidation state (e.g., PdO). To regenerate the active Pd(0) species, the catalyst needs to be reduced. This can be achieved by heating the catalyst in a stream of hydrogen gas.

  • Passivation and Storage: After reduction, the catalyst should be carefully cooled under an inert atmosphere to prevent re-oxidation. Store the regenerated catalyst under inert conditions until its next use.

Visualizations

Catalyst_Deactivation_Pathway Catalyst Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Poisoning Poisoning (e.g., Sulfur, Nitrogen impurities) Active_Catalyst->Poisoning Impurities Agglomeration Agglomeration (Palladium Black) Active_Catalyst->Agglomeration High Temperature, Oxygen Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Heat, Air Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Agglomeration->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst

Caption: Common pathways for palladium catalyst deactivation.

Experimental_Workflow_Troubleshooting Troubleshooting Workflow for Low Conversion Start Low or No Conversion Observed Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Screen_Catalysts Screen Different Pd Precursors and Ligands Check_Catalyst->Screen_Catalysts No Check_Purity Are Reagents and Solvents Pure? Check_Catalyst->Check_Purity Yes Optimize_Conditions Systematically Optimize Reaction Conditions (Temperature, Solvent, Base) Screen_Catalysts->Optimize_Conditions Purify_Reagents Purify Starting Materials and Solvents Check_Purity->Purify_Reagents No Check_Purity->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Success Improved Conversion Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low reaction conversion.

Catalyst_Regeneration_Cycle Catalyst Deactivation and Regeneration Cycle Fresh_Catalyst Fresh Active Catalyst Reaction This compound Reaction Fresh_Catalyst->Reaction Deactivated_Catalyst Deactivated Catalyst (Poisoned, Agglomerated) Reaction->Deactivated_Catalyst Deactivation Regeneration Regeneration (e.g., Oxidative Treatment) Deactivated_Catalyst->Regeneration Regeneration->Fresh_Catalyst Reactivation

Caption: The cycle of catalyst use, deactivation, and regeneration.

References

Technical Support Center: Work-up Procedures for Reactions Containing Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for chemical reactions involving allyl phenyl carbonate.

Troubleshooting Guide

Issue: Incomplete Reaction or Low Yield

  • Question: My reaction with this compound is not going to completion, or the yield of my desired allylated product is low. What are the potential causes and solutions?

    Answer: Several factors can contribute to incomplete reactions or low yields. Consider the following troubleshooting steps:

    • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(0) source, ensure it has been stored under an inert atmosphere to prevent oxidation. For in-situ generation of Pd(0) from a Pd(II) precursor, ensure the reducing agent is effective.

    • Ligand Choice: The choice of phosphine ligand is crucial in palladium-catalyzed allylic alkylations.[1] Experiment with different ligands to find the optimal one for your specific substrate and nucleophile.

    • Solvent Purity: Use anhydrous solvents, as water can react with some reagents and intermediates, leading to side reactions and reduced yield.[2]

    • Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to decomposition or side reactions.

    • Nucleophile Strength: The pKa of the nucleophile can affect the reaction mechanism and rate. For "soft" nucleophiles (pKa of conjugate acid < 25), the reaction typically proceeds as desired. "Hard" nucleophiles (pKa of conjugate acid > 25) may require different reaction conditions.[3][4]

Issue: Presence of Phenol Byproduct in the Purified Product

  • Question: How can I effectively remove the phenol byproduct generated from the this compound during the work-up?

    Answer: Phenol is an acidic byproduct and can be removed through a basic aqueous wash.

    • Aqueous Wash: During the liquid-liquid extraction, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the phenol, forming the water-soluble sodium phenoxide, which will partition into the aqueous layer. Repeat the wash if necessary.

    • Purification: If residual phenol remains after the aqueous wash, it can typically be separated from the desired product during column chromatography due to differences in polarity.

Issue: Difficulty in Removing the Palladium Catalyst

  • Question: I am having trouble removing the palladium catalyst from my reaction mixture, leading to contamination of my final product. What are the best methods for palladium removal?

    Answer: Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal:

    • Filtration through Celite: A simple and common method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[5][6] This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[7]

    • Activated Charcoal: Adding activated charcoal to the reaction mixture and stirring for a period before filtration can help adsorb the palladium catalyst.[7][8]

    • Scavenger Resins: Solid-supported scavengers containing thiol or other functional groups with a high affinity for palladium can be very effective. The crude product solution is passed through a cartridge containing the resin, or the resin is stirred with the solution and then filtered off.[7][9]

Issue: Formation of Side Products

  • Question: I am observing the formation of unexpected side products in my reaction. What are the common side reactions and how can I minimize them?

    Answer: Common side reactions in palladium-catalyzed allylic alkylations include:

    • Double Allylation: If your nucleophile has multiple reactive sites, double or multiple allylations can occur. To minimize this, you can use a stoichiometric excess of the nucleophile relative to the this compound.[10]

    • Isomerization: The double bond of the allyl group can sometimes migrate to a different position, leading to regioisomers. The choice of ligand and reaction conditions can influence this.

    • Homocoupling: The allylating agent can sometimes react with itself. Optimizing the catalyst system and reaction conditions can help to suppress this side reaction.[10]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Tsuji-Trost reaction using this compound?

A1: A general work-up procedure is as follows:

  • Quenching: Once the reaction is complete (monitored by TLC or other analytical techniques), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with:

    • Water or brine to remove water-soluble impurities.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the phenol byproduct.

    • Brine to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired allylated compound.[11][12]

Q2: What are the safety precautions I should take when working with this compound?

A2: this compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[13] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: Can I use other allyl carbonates, and will the work-up procedure be similar?

A3: Yes, other allyl carbonates like allyl methyl carbonate or allyl ethyl carbonate are also commonly used in palladium-catalyzed allylations.[14][15] The work-up procedure will be very similar. The primary difference will be the alcohol byproduct generated instead of phenol (methanol or ethanol), which are generally easier to remove during the work-up due to their higher volatility and water solubility.

Data Presentation

Table 1: Efficiency of Palladium Removal using Scavenger Resins

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Silica-Based Thiol-SH>1000<10>99%
Biotage® MP-TMTMacroporous Polystyrene-TMT~1200<10>99%

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[7]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Palladium-Catalyzed Allylation using this compound

  • Reaction Quenching: Upon completion of the reaction as determined by TLC analysis, cool the reaction mixture to room temperature. Add a saturated aqueous solution of NH₄Cl to quench the reaction.[11]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous NaHCO₃ solution to remove phenol, followed by a wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure allylated product.[12]

Mandatory Visualization

Workup_Workflow start Reaction Mixture (Product, Catalyst, Phenol) quench Quench with sat. aq. NH4Cl start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash_bicarb Wash with sat. aq. NaHCO3 extract->wash_bicarb Organic Layer aqueous_waste Aqueous Waste (Phenolate, Salts) extract->aqueous_waste Aqueous Layer wash_brine Wash with Brine wash_bicarb->wash_brine wash_bicarb->aqueous_waste Aqueous Layer dry Dry over Na2SO4 or MgSO4 wash_brine->dry wash_brine->aqueous_waste Aqueous Layer filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography filter_concentrate->purify product Pure Allylated Product purify->product

Caption: General experimental workflow for the work-up of reactions containing this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield / Incomplete Reaction start->low_yield phenol_contamination Phenol Contamination start->phenol_contamination pd_contamination Palladium Contamination start->pd_contamination side_products Side Products Observed start->side_products check_catalyst Check Catalyst Activity & Ligand Choice low_yield->check_catalyst check_conditions Optimize Reaction Conditions (Solvent, Temperature) low_yield->check_conditions basic_wash Perform Basic Wash (NaHCO3 or NaOH) phenol_contamination->basic_wash filter_celite Filter through Celite pd_contamination->filter_celite scavenger Use Scavenger Resin or Activated Charcoal pd_contamination->scavenger optimize_stoichiometry Optimize Reactant Stoichiometry side_products->optimize_stoichiometry optimize_catalyst_system Optimize Catalyst System side_products->optimize_catalyst_system column_chrom Column Chromatography basic_wash->column_chrom

Caption: Troubleshooting decision tree for common issues in reactions with this compound.

References

Technical Support Center: Purification of Allylated Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of allylated aromatic diamines.

Troubleshooting Guides and FAQs

This section addresses common issues in a question-and-answer format, offering specific solutions to challenges faced during experimental work.

Q1: My reaction mixture shows multiple spots on the TLC, including starting material and several products. What are the likely side products and how can I minimize them?

A1: The presence of multiple spots on your TLC plate likely indicates a mixture of the starting aromatic diamine, the desired mono-allylated product, di- or poly-allylated products, and potentially isomers.

Common Side Reactions:

  • Over-allylation: The formation of di- and poly-allylated products is a frequent issue. The mono-allylated product can be more reactive than the starting diamine, leading to further allylation.[1]

  • Isomerization: The double bond of the allyl group can migrate, resulting in the formation of regioisomers.[1]

  • Homocoupling: The allylating agent may react with itself, particularly when using a palladium catalyst.[1]

Strategies to Minimize Side Products:

  • Stoichiometry Control: Use a stoichiometric excess of the aromatic diamine relative to the allylating agent to statistically favor mono-allylation.[1]

  • Protecting Groups: To ensure selective mono-allylation, one of the amine groups can be protected before the reaction and deprotected afterward.[1]

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity for the mono-allylated product by reducing the rate of the second allylation.[1]

  • Catalyst and Ligand Optimization: The choice of catalyst and ligand can significantly influence selectivity and suppress the formation of side products.[1]

Q2: I'm struggling to remove the palladium catalyst from my product. What are the most effective methods?

A2: Residual palladium catalyst is a common impurity in allylation reactions and its removal is crucial, especially for pharmaceutical applications. Here are several effective methods:

  • Filtration through Celite: A straightforward and often effective method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the precipitated palladium.

  • Column Chromatography: Passing the crude product through a silica gel or alumina column is a very common and effective way to remove palladium residues along with other impurities.

  • Solid-Supported Metal Scavengers: Thiol-based silica scavengers can be used to effectively trap residual palladium.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium, which is then removed by filtration.

  • Extraction: In some cases, extraction with an aqueous solution, such as lactic acid, can help remove palladium.

Q3: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A3: Streaking or tailing on a silica gel column is often due to the interaction of the basic amine with the acidic silica gel.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into the mobile phase. This neutralizes the acidic sites on the silica gel, improving the peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.

  • Check for Overloading: Tailing can also be a sign of overloading the column. Try reducing the amount of sample loaded.

Q4: My purified allylated aromatic diamine seems to be unstable and changes color over time. What are the potential stability issues and how can I mitigate them?

A4: Aromatic amines are susceptible to oxidation, which can lead to discoloration and degradation.

Mitigation Strategies:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Protection from Light: Store the compound in an amber vial or protect it from light, as light can accelerate degradation.

  • Low Temperature Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down decomposition.

  • Formation of a Salt: For long-term storage, consider converting the amine to a more stable salt (e.g., hydrochloride salt) by treating it with an acid.

Data Presentation

Table 1: Qualitative Comparison of Purification Methods for Allylated Aromatic Diamines

Purification MethodPurity AchievableTypical YieldThroughputKey AdvantagesKey Disadvantages
Column Chromatography High to Very HighModerate to HighLow to ModerateWidely applicable, good separation of closely related compounds.[1]Time-consuming, requires significant solvent volumes.
Recrystallization Very HighVariableModerateCan provide very pure crystalline solids, cost-effective.[1]Only applicable to solids, risk of "oiling out".
Distillation Moderate to HighHighHighEffective for volatile liquid products, good for removing non-volatile impurities.Not suitable for thermally sensitive compounds.
Preparative TLC HighLowLowGood for small-scale purification and method development.Limited sample capacity, labor-intensive.

Note: The data in this table is based on general principles and typical outcomes in organic synthesis. Actual results will vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of an allylated aromatic diamine using silica gel column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it with various solvent systems. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • For basic amines, adding 0.1-1% triethylamine to the eluent can improve separation and prevent streaking.

2. Column Packing:

  • Choose an appropriate size column based on the amount of crude product (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles. A layer of sand can be added to the top of the silica bed to prevent disturbance.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.

  • Carefully apply the sample to the top of the silica gel bed as a narrow band.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system, starting with a less polar mixture if a gradient elution is planned.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified allylated aromatic diamine.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid allylated aromatic diamine by recrystallization.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) at room temperature and upon heating.

  • For amines that are difficult to crystallize, consider using a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions while heating and swirling.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualization of Workflows and Relationships

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis s1 Combine Aromatic Diamine, Catalyst, and Ligand in Solvent s2 Add Base s1->s2 s3 Add Allylating Agent s2->s3 s4 Heat and Stir s3->s4 s5 Monitor by TLC s4->s5 w1 Cool to Room Temperature s5->w1 w2 Filter to Remove Base/Catalyst w1->w2 w3 Wash with Water and Brine w2->w3 w4 Dry Organic Layer w3->w4 w5 Concentrate w4->w5 p1 Column Chromatography w5->p1 p2 Recrystallization w5->p2 a1 Characterization (NMR, IR, MS) p1->a1 p2->a1 a2 Purity Assessment (HPLC, qNMR) a1->a2

Caption: Experimental workflow for the synthesis and purification of allylated aromatic diamines.

troubleshooting_guide cluster_chromatography Column Chromatography Issues cluster_crystallization Recrystallization Issues cluster_general General Impurities start Purification Challenge c1 Poor Separation start->c1 c2 Streaking/Tailing start->c2 c3 Compound Not Eluting start->c3 c4 Compound Decomposing start->c4 r1 Oiling Out start->r1 r2 No Crystal Formation start->r2 r3 Low Recovery start->r3 g1 Residual Catalyst start->g1 g2 Side Products start->g2 s1 s1 c1->s1 Optimize Solvent System (TLC) s2 s2 c2->s2 Add Basic Modifier (e.g., TEA) s3 s3 c3->s3 Increase Eluent Polarity s4 s4 c4->s4 Use Alumina or Deactivated Silica s5 s5 r1->s5 Slow Cooling / Use Seed Crystal s6 s6 r2->s6 Try Different Solvents / Induce Crystallization s7 s7 r3->s7 Cool for Longer / Concentrate Mother Liquor s8 s8 g1->s8 Filter through Celite / Use Scavenger s9 s9 g2->s9 Optimize Reaction Conditions

Caption: Troubleshooting guide for the purification of allylated aromatic diamines.

References

Validation & Comparative

A Comparative Guide to Allyl Phenyl Carbonate and Other Allylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the introduction of an allyl group onto a nucleophile is a fundamental transformation, pivotal in the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The choice of the allylating agent is a critical parameter that can significantly influence the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of allyl phenyl carbonate and other common allylating agents, with a focus on their performance in palladium-catalyzed allylic alkylation reactions, supported by mechanistic insights and generalized experimental protocols.

Performance Comparison: this compound vs. Traditional Allylating Agents

The palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The reaction proceeds via a π-allylpalladium intermediate, the formation and subsequent reaction of which can be influenced by the nature of the leaving group on the allylic precursor.[3][4]

Here, we compare the characteristics of this compound with more traditional allylating agents like allyl bromide.

FeatureThis compoundAllyl Bromide/ChlorideReferences
Leaving Group Phenoxide (PhO⁻), generated after decarboxylationHalide (Br⁻ or Cl⁻)[5]
Reaction Conditions Typically mild, often neutral conditions.Often requires a base to neutralize the generated acid (HBr or HCl).[5]
Byproducts Phenol and CO₂ (gaseous)Halide salts[5]
Handling & Stability Generally more stable and less lachrymatory.Can be lachrymatory and more reactive, requiring careful handling.[6][7][8][9][10]
Reactivity Generally less reactive than allyl halides, which can be advantageous for controlling selectivity.More reactive, leading to faster reactions but potentially more side products.[11]
Stereoselectivity The stereochemical outcome is determined by the nucleophilic attack on the π-allylpalladium complex.The stereochemical outcome is determined by the nucleophilic attack on the π-allylpalladium complex.[1][2]
Atom Economy Good, with the generation of volatile CO₂.Moderate, with the formation of salt byproducts.

Mechanistic Overview: The Tsuji-Trost Reaction

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of new bonds at an allylic position. The catalytic cycle, illustrated below, is initiated by the oxidative addition of a palladium(0) species to the allylic substrate.

Catalytic Cycle of the Tsuji-Trost Reaction

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle pd0 Pd(0)L₂ allyl_complex π-Allyl-Pd(II)L₂⁺ X⁻ pd0->allyl_complex Oxidative Addition product_complex Product-Pd(0) Complex allyl_complex->product_complex Nucleophilic Attack (Nu⁻) leaving_group X⁻ product_complex->pd0 Reductive Elimination product Allyl-Nu allyl_substrate Allyl-X nucleophile Nu⁻

Caption: The catalytic cycle of the palladium-catalyzed Tsuji-Trost allylic alkylation.

The key intermediate in this cycle is the cationic π-allylpalladium(II) complex. The nature of the leaving group (X) from the starting allylating agent influences the ease of the initial oxidative addition step.

Oxidative Addition: A Comparative View

The oxidative addition of the allylic substrate to the Pd(0) catalyst is the first committed step of the catalytic cycle. The efficiency of this step is dependent on the nature of the leaving group.

Oxidative_Addition_Comparison cluster_carbonate This compound cluster_halide Allyl Bromide start_carbonate Allyl-O(CO)OPh + Pd(0)L₂ intermediate_carbonate [π-Allyl-Pd(II)L₂]⁺ ⁻O(CO)OPh start_carbonate->intermediate_carbonate Oxidative Addition final_carbonate [π-Allyl-Pd(II)L₂]⁺ ⁻OPh + CO₂ intermediate_carbonate->final_carbonate Decarboxylation start_halide Allyl-Br + Pd(0)L₂ final_halide [π-Allyl-Pd(II)L₂]⁺ Br⁻ start_halide->final_halide Oxidative Addition

Caption: Oxidative addition mechanism for this compound and allyl bromide.

With this compound, the oxidative addition is followed by a rapid decarboxylation to generate a phenoxide counterion and gaseous carbon dioxide.[5] This irreversible decarboxylation step can be a significant driving force for the reaction. In contrast, with allyl bromide, the oxidative addition directly yields the π-allylpalladium bromide complex.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed allylic alkylation of dimethyl malonate, a common soft nucleophile. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Pd catalyst, ligand, and base (if needed) in solvent start->reagents nucleophile Add nucleophile (e.g., dimethyl malonate) reagents->nucleophile allylating_agent Add allylating agent nucleophile->allylating_agent reaction Heat reaction mixture (monitor by TLC/GC-MS) allylating_agent->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed allylic alkylation.

Protocol 1: Allylation using this compound

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • This compound (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Sodium hydride (NaH) or other suitable base (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and PPh₃.

  • Add anhydrous THF and stir for 10-15 minutes at room temperature to form the active Pd(0) catalyst.

  • In a separate flask, prepare a solution of the sodium salt of dimethyl malonate by adding dimethyl malonate to a suspension of NaH in anhydrous THF at 0 °C, followed by stirring at room temperature for 30 minutes.

  • Add the solution of the nucleophile to the catalyst mixture.

  • Add this compound to the reaction mixture.

  • Heat the reaction to reflux (or a temperature determined by optimization) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Allylation using Allyl Bromide

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Allyl bromide (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Sodium hydride (NaH) or other suitable base (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH.

  • Add anhydrous THF and cool to 0 °C.

  • Slowly add dimethyl malonate to the suspension and then allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Add allyl bromide dropwise to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling

A critical aspect of selecting an allylating agent is its safety profile.

HazardThis compoundAllyl BromideReferences
Toxicity Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye irritation.Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[10][6][7][8][9]
Flammability Combustible liquid.Highly flammable liquid and vapor.[10][6][7][8][9]
Handling Standard laboratory precautions. Wear gloves and eye protection.Lachrymator. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, eye protection, lab coat).[10][6][7][8][9]

Allyl bromide is significantly more hazardous than this compound and requires more stringent safety precautions.

Conclusion

This compound emerges as a valuable alternative to traditional allylating agents like allyl bromide, particularly in the context of palladium-catalyzed reactions. Its advantages include milder reaction conditions, the generation of innocuous byproducts, and a more favorable safety profile. While potentially less reactive, this can be leveraged to achieve higher selectivity in complex syntheses. The choice between this compound and other allylating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired stereochemical outcome, and considerations of process safety and green chemistry. For applications in drug development and large-scale synthesis, the benefits offered by this compound in terms of handling and waste reduction are particularly compelling.

References

A Comparative Analysis of Amine Protecting Groups: Alloc vs. Boc and Cbz

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within peptide synthesis and drug development, the strategic selection of protecting groups is a critical factor that dictates the success and efficiency of a synthetic route. Among the most common amine protecting groups are Allyloxycarbonyl (Alloc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). Their widespread use stems from their reliability and distinct deprotection pathways, which allow for orthogonal strategies in the synthesis of complex molecules.[1][2] This guide provides an objective comparison of the Alloc, Boc, and Cbz protecting groups, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

Introduction to Alloc, Boc, and Cbz Protecting Groups

The primary role of a protecting group is to temporarily mask a reactive functional group, such as an amine, to prevent it from interfering with subsequent chemical transformations.[3] The ideal protecting group is easily introduced and removed in high yields under mild conditions that do not affect other functional groups within the molecule.[4] Alloc, Boc, and Cbz are all carbamate-based protecting groups, but they differ significantly in their deprotection methods, which is the foundation of their orthogonality.[5][6]

  • Alloc (Allyloxycarbonyl): The Alloc group is prized for its unique deprotection mechanism, which involves a palladium(0)-catalyzed reaction.[4] This makes it orthogonal to both acid-labile (like Boc) and base-labile protecting groups.[4] It is stable under both acidic and basic conditions.[7]

  • Boc (tert-Butoxycarbonyl): The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of installation and its stability in a variety of non-acidic reaction conditions, including basic and nucleophilic environments and catalytic hydrogenation.[6][8] It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA).[9][10]

  • Cbz (Carboxybenzyl): Also known as the Z group, Cbz is a classic amine protecting group that is stable to both acidic and basic conditions.[6][11] Its primary method of removal is through catalytic hydrogenolysis.[11]

Comparative Performance Data

The selection of a protecting group is heavily influenced by its stability under various reaction conditions and the efficiency of its removal. The following table summarizes key performance data for Alloc, Boc, and Cbz.

Protecting GroupProtection ReagentTypical Protection ConditionsTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldOrthogonality
Alloc Allyl chloroformate (Alloc-Cl) or Diallyl dicarbonate (Alloc₂O)Base (e.g., NaHCO₃, pyridine), Solvent (e.g., THF, CH₂Cl₂)[4]>90%[12]Pd(PPh₃)₄, scavenger (e.g., phenylsilane, dimedone)[12][13]>95%[12]Orthogonal to Boc, Cbz, and Fmoc.[5][14]
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/water, THF)[10][15]>95%[12]Strong acid (e.g., TFA, HCl)[8][9]>95%[12]Orthogonal to Cbz, Alloc, and Fmoc.[6]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Solvent (e.g., THF/water)[11]>90%[12]H₂, Pd/C[11][16]>95%[12]Orthogonal to Boc, Alloc, and Fmoc.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups.

Protocol 1: Alloc Protection of a Primary Amine [13]

  • Reagents: Primary amine (1.0 equiv), Allyl chloroformate (1.1 equiv), Sodium bicarbonate (2.0 equiv), Tetrahydrofuran (THF), and Water.

  • Procedure:

    • Dissolve the amine in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate and stir until dissolved.

    • Cool the mixture to 0 °C and add allyl chloroformate dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography.

Protocol 2: Alloc Deprotection [13]

  • Reagents: Alloc-protected amine (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv), Phenylsilane (7.0 equiv), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the Alloc-protected amine in CH₂Cl₂ under an argon atmosphere and cool to 0 °C.

    • Add phenylsilane followed by Pd(PPh₃)₄.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography.

Protocol 3: Boc Protection of a Primary Amine [10]

  • Reagents: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Sodium bicarbonate (2.0 equiv), Dioxane, and Water.

  • Procedure:

    • Dissolve the primary amine in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate and stir until dissolved.

    • Cool the mixture to 0 °C and add Boc₂O portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can often be used without further purification.

Protocol 4: Boc Deprotection using TFA [10]

  • Reagents: Boc-protected amine (1.0 equiv), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Cool the solution to 0 °C and add TFA dropwise to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 5: Cbz Protection of a Primary Amine [11]

  • Reagents: Primary amine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium carbonate, Organic solvent (e.g., THF).

  • Procedure:

    • Dissolve the amine in the chosen organic solvent.

    • Add an aqueous solution of sodium carbonate.

    • Add Cbz-Cl and stir vigorously at room temperature.

    • Monitor the reaction by TLC. Upon completion, separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by chromatography if necessary.

Protocol 6: Cbz Deprotection by Catalytic Hydrogenolysis [16]

  • Reagents: Cbz-protected amine (1.0 equiv), 10% Palladium on carbon (Pd/C, 5-10 mol%), Solvent (e.g., methanol, ethanol, or ethyl acetate), Hydrogen (H₂).

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent.

    • Add 10% Pd/C to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualizing Mechanisms and Workflows

To further clarify the chemical transformations involved, the following diagrams illustrate the structures, protection, and deprotection mechanisms.

Protection_Structures cluster_Alloc Alloc-Protected Amine cluster_Boc Boc-Protected Amine cluster_Cbz Cbz-Protected Amine Alloc R-NH-Alloc Boc R-NH-Boc Cbz R-NH-Cbz

Caption: Chemical structures of Alloc, Boc, and Cbz protected amines.

Protection_Mechanism Amine R-NH₂ (Amine) ProtectedAmine Protected Amine (R-NH-PG) Amine->ProtectedAmine Nucleophilic Attack ProtectingReagent Protecting Group Reagent (e.g., Alloc-Cl, Boc₂O, Cbz-Cl) ProtectingReagent->ProtectedAmine Byproduct Byproduct(s) Base Base Base->Amine Activates Amine / Neutralizes Acid

Caption: General mechanism for amine protection.

Deprotection_Mechanisms cluster_Alloc_deprotection Alloc Deprotection cluster_Boc_deprotection Boc Deprotection cluster_Cbz_deprotection Cbz Deprotection AllocProtected R-NH-Alloc FreeAmine_A R-NH₂ AllocProtected->FreeAmine_A Allylic Cleavage Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->AllocProtected Scavenger Scavenger Scavenger->AllocProtected BocProtected R-NH-Boc FreeAmine_B R-NH₂ BocProtected->FreeAmine_B Acidolysis Acid Strong Acid (e.g., TFA) Acid->BocProtected CbzProtected R-NH-Cbz FreeAmine_C R-NH₂ CbzProtected->FreeAmine_C Hydrogenolysis Hydrogenolysis H₂ + Pd/C Hydrogenolysis->CbzProtected

Caption: Deprotection mechanisms for Alloc, Boc, and Cbz.

Conclusion

The choice between Alloc, Boc, and Cbz protecting groups is a strategic decision that hinges on the overall synthetic plan. The Boc group's acid lability, the Cbz group's removal by hydrogenolysis, and the Alloc group's unique palladium-catalyzed cleavage provide a powerful and largely orthogonal toolkit for chemists.[2] By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can design and execute elegant and efficient synthetic routes for the construction of complex molecules, from peptides to novel drug candidates.

References

Comparing the efficacy of different palladium catalysts for allylation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed allylic alkylation, a cornerstone of modern organic synthesis, offers a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is paramount in determining the efficiency, selectivity, and overall success of this transformation. This guide provides an objective comparison of the efficacy of different classes of palladium catalysts—phosphine-based, N-heterocyclic carbene (NHC)-based, and Buchwald-Hartwig-type catalysts—for the allylic alkylation of soft nucleophiles. The widely recognized benchmark reaction, the allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, serves as the primary basis for this comparison.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of representative palladium catalysts from each class in the benchmark allylic alkylation reaction. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from various sources and aims to provide a general overview of the expected performance.

Catalyst SystemLigand TypeYield (%)TONTOF (h⁻¹)Enantioselectivity (% ee)Reference
Phosphine-Based Catalysts
Pd(PPh₃)₄Monodentate PhosphineHigh--Achiral[1]
[Pd(allyl)Cl]₂ / Ligand 1Chiral Phosphine95--92[2]
[Pd(allyl)Cl]₂ / Ligand 2Chiral Phosphine98--96[2]
N-Heterocyclic Carbene (NHC)-Based Catalysts
Pd(IPr)(allyl)ClNHCModerate-High--Achiral[3][4]
Pd(SIPr)(allyl)ClNHCModerate-High--Achiral[3][4]
Buchwald-Hartwig-Type Catalysts
[Pd(allyl)Cl]₂ / SPhosBuchwald-HartwigHigh--Achiral[1]

Note: TON (Turnover Number) and TOF (Turnover Frequency) data for this specific benchmark reaction are not consistently reported across the literature, representing a gap in direct comparative data.

Delving Deeper: Catalyst Classes

Phosphine-Based Catalysts

Phosphine ligands have been the traditional workhorses in palladium-catalyzed allylic alkylations. Their versatility stems from the ability to fine-tune their steric and electronic properties.

  • Efficacy: Catalysts with monodentate phosphine ligands like triphenylphosphine (PPh₃) are highly effective for basic allylic alkylations, often providing high yields. For asymmetric transformations, a vast array of chiral phosphine ligands have been developed, demonstrating excellent enantioselectivities.[2]

  • Advantages:

    • Well-established and widely available.

    • A large library of chiral variants for asymmetric catalysis.

    • Generally high reactivity under mild conditions.

  • Limitations:

    • Sensitivity to air and moisture often requires inert atmosphere techniques.

    • Can be prone to oxidation, leading to catalyst deactivation.

N-Heterocyclic Carbene (NHC)-Based Catalysts

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium catalysis. Their strong σ-donating properties and steric bulk can lead to highly stable and active catalysts.

  • Efficacy: NHC-palladium complexes are known to be robust and efficient catalysts for various cross-coupling reactions. In allylic alkylations, they can offer high yields. However, some studies suggest that they may require higher reaction temperatures compared to their phosphine counterparts for similar transformations.

  • Advantages:

    • Generally greater thermal stability and resistance to oxidation compared to phosphines.

    • Can promote reactions of less reactive substrates.

  • Limitations:

    • The library of readily available chiral NHC ligands for asymmetric allylic alkylation is less extensive than that of phosphines.

    • May require harsher reaction conditions in some cases.

Buchwald-Hartwig-Type Catalysts

The Buchwald-Hartwig ligands, a class of bulky, electron-rich biaryl phosphines, have revolutionized palladium-catalyzed cross-coupling reactions, particularly C-N and C-O bond formation. Their application in allylic alkylation is also noteworthy.

  • Efficacy: Pre-formed palladium precatalysts bearing Buchwald-Hartwig ligands, such as SPhos, are highly active and versatile.[1] They are known for their high turnover numbers and ability to catalyze reactions with challenging substrates.

  • Advantages:

    • High catalytic activity, often allowing for low catalyst loadings.

    • Air- and moisture-stable precatalysts simplify reaction setup.[5]

    • Broad substrate scope.

  • Limitations:

    • The cost of some specialized Buchwald-Hartwig ligands and precatalysts can be higher than traditional phosphine ligands.

Experimental Corner: Protocols and Workflows

Benchmark Reaction: Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate

The following protocols are generalized procedures based on literature reports for the benchmark reaction. Researchers should optimize conditions for their specific substrates and catalyst systems.

General Experimental Workflow

G General Experimental Workflow for Catalyst Screening cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis prep Prepare Reactants & Solvent (Substrate, Nucleophile, Base, Solvent) cat_prep Prepare Catalyst System (Pd Precursor + Ligand or Precatalyst) mix Combine Reactants & Catalyst under Inert Atmosphere cat_prep->mix react Heat to Reaction Temperature and Monitor Progress (TLC, GC, LC-MS) mix->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical workflow for screening and optimizing palladium-catalyzed allylic alkylation reactions.

Protocol 1: Using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)[1]
  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Addition of Reagents: Add the solvent (e.g., anhydrous THF), followed by the nucleophile (e.g., dimethyl malonate, 1.2-1.5 equivalents) and a base (e.g., sodium hydride or potassium tert-butoxide, 1.1-1.5 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Substrate Addition: Add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Using an NHC-Based Catalyst (e.g., Pd(IPr)(allyl)Cl)
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the NHC-palladium precatalyst (e.g., Pd(IPr)(allyl)Cl, 1-5 mol%).

  • Addition of Reagents: Add the solvent (e.g., anhydrous THF or dioxane), followed by the nucleophile (e.g., dimethyl malonate, 1.5-2.0 equivalents) and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equivalents).

  • Substrate Addition: Add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equivalent).

  • Reaction: Heat the reaction to a higher temperature if necessary (e.g., 80-110 °C) and monitor for completion.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Protocol 3: Using a Buchwald-Hartwig-Type Precatalyst (e.g., SPhos Precatalyst)
  • Reaction Setup: To a vial, add the Buchwald-Hartwig precatalyst (e.g., SPhos Gen 3 Precatalyst, 1-2 mol%).

  • Addition of Reagents: Add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equivalent), the nucleophile (e.g., dimethyl malonate, 1.5 equivalents), and the base (e.g., potassium carbonate, 2.0 equivalents).

  • Solvent Addition: Add the solvent (e.g., toluene or THF).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction's progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Mechanistic Overview

The generally accepted catalytic cycle for the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is depicted below.

G Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation pd0 Pd(0)L₂ pi_allyl [π-allyl-Pd(II)L₂]⁺X⁻ pd0->pi_allyl Oxidative Addition product_complex Product-Pd(0)L₂ Complex pi_allyl->product_complex Nucleophilic Attack product_complex->pd0 Ligand Exchange product Allylated Product (R-Nu) product_complex->product substrate Allylic Substrate (R-X) substrate->pi_allyl nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl

Caption: A simplified representation of the Tsuji-Trost catalytic cycle.

The reaction initiates with the coordination of the palladium(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack on the π-allyl ligand and reductive elimination regenerates the palladium(0) catalyst and releases the allylated product.

Choosing the Right Catalyst: A Decision Framework

The selection of an optimal palladium catalyst is a multifactorial decision that depends on the specific requirements of the desired transformation.

G Decision Framework for Catalyst Selection decision decision start Start: Define Reaction Goals asymmetric Asymmetric Synthesis? start->asymmetric chiral_phosphine Consider Chiral Phosphine Ligands asymmetric->chiral_phosphine Yes achiral Standard Alkylation asymmetric->achiral No substrate_reactivity Substrate Reactivity? achiral->substrate_reactivity challenging Challenging Substrate (e.g., sterically hindered) substrate_reactivity->challenging High standard Standard Substrate substrate_reactivity->standard Standard buchwald Consider Buchwald-Hartwig or NHC Catalysts challenging->buchwald phosphine Standard Phosphine Catalysts are a good starting point standard->phosphine air_sensitivity Concerned about Air/Moisture Sensitivity? buchwald->air_sensitivity phosphine->air_sensitivity yes_air Yes air_sensitivity->yes_air Yes no_air No air_sensitivity->no_air No precatalyst Use Air-Stable Precatalysts (Buchwald-Hartwig or NHC) yes_air->precatalyst standard_setup Standard Inert Atmosphere Techniques no_air->standard_setup

Caption: A decision tree to guide the selection of a palladium catalyst for allylic alkylation.

Conclusion

The choice of a palladium catalyst for allylic alkylation is a critical parameter that dictates the outcome of the reaction. While traditional phosphine-based catalysts remain highly effective and offer a wide range of chiral variants, NHC- and Buchwald-Hartwig-type catalysts provide robust alternatives with distinct advantages in terms of stability and activity, particularly for challenging substrates. The experimental data, while not always directly comparable across different studies, suggests that all three classes of catalysts are highly capable of effecting the allylic alkylation of soft nucleophiles. The optimal choice will ultimately depend on the specific goals of the synthesis, including the need for enantioselectivity, the reactivity of the substrates, and practical considerations such as catalyst stability and cost. Further head-to-head comparative studies under standardized conditions would be invaluable to the research community for making more informed catalyst selections.

References

A Comparative Guide to the Utility of Allyl Phenyl Carbonate in Organic Synthesis and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts synthetic efficiency and the properties of the final products. Allyl phenyl carbonate is a versatile compound employed in two primary domains: as a reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group in organic synthesis and as a monomer in polymer chemistry. This guide provides an objective comparison of this compound's performance against common alternatives in both applications, supported by experimental data, detailed protocols, and workflow visualizations.

This compound in Amine Protection: A Powerful Orthogonal Strategy

In the realm of organic synthesis, particularly in peptide and complex molecule synthesis, the protection of amine functionalities is a cornerstone of synthetic strategy. This compound serves as an effective reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group. The primary advantage of the Alloc group lies in its unique deprotection conditions, which confer orthogonality with many other common protecting groups.

Advantages of this compound for Amine Protection:
  • Orthogonality: The Alloc group is stable under both the acidic conditions used to remove acid-labile groups like tert-butoxycarbonyl (Boc) and the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) cleavage.[1][2] This orthogonality is crucial for the selective deprotection of multiple functional groups within the same molecule.[1][2]

  • Mild Deprotection Conditions: The removal of the Alloc group is typically achieved under mild, neutral conditions using a palladium(0) catalyst and a scavenger, which is compatible with a wide range of sensitive functional groups.[1][2]

  • Safer Alternative: Alkyl phenyl carbonates, including this compound, are considered practical and more economical alternatives to hazardous reagents like chloroformates for introducing carbamate protecting groups.

Disadvantages of this compound for Amine Protection:
  • Catalyst Requirement: Deprotection necessitates the use of a palladium catalyst, which can be expensive.[3]

  • Catalyst Poisoning and Removal: The palladium catalyst can sometimes be poisoned, and its complete removal from the final product is essential, especially in pharmaceutical applications.[3]

  • Scavenger Requirement: The deprotection process requires a nucleophilic scavenger (e.g., phenylsilane, morpholine, or dimethylamine borane complex) to trap the allyl group and prevent side reactions, such as the re-allylation of the deprotected amine.[1][4]

Performance Comparison with Other Amine Protecting Group Reagents

The following table summarizes the performance of this compound in the mono-protection of 1,2-ethanediamine compared to other common alkyl phenyl carbonates.

ReagentProtecting GroupSolventTemperatureTime (h)Yield (%)
This compound Alloc Ethanol Room Temp Overnight 82
Benzyl Phenyl CarbonateCbzEthanolRoom TempOvernight86
tert-Butyl Phenyl CarbonateBocEthanolReflux1851

Table 1: Comparative yields for the mono-carbamate protection of 1,2-ethanediamine using different alkyl phenyl carbonates.

Experimental Protocols for Amine Protection and Deprotection

Protocol 1: Mono-Alloc Protection of a Diamine

This protocol describes a general procedure for the selective mono-protection of a primary diamine using this compound.

  • Materials:

    • Diamine (1.0 equiv)

    • This compound (1.0 equiv)

    • Absolute Ethanol

    • Hydrochloric Acid (2 M)

    • Sodium Hydroxide (2 M)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve the diamine in absolute ethanol in a round-bottom flask.

    • Add this compound to the solution.

    • Stir the reaction mixture overnight at room temperature.

    • Concentrate the mixture under reduced pressure.

    • Add water to the residue and acidify to pH ~3 with 2 M HCl.

    • Extract the aqueous layer with DCM to remove unreacted reagents and di-protected byproducts.

    • Make the aqueous phase strongly alkaline (pH > 12) with 2 M NaOH.

    • Extract the aqueous layer multiple times with DCM.

    • Combine the organic layers from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-Alloc-protected diamine.

Protocol 2: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine

This protocol outlines the removal of the Alloc group using a palladium catalyst and a scavenger.

  • Materials:

    • Alloc-protected amine

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents)

    • Phenylsilane (PhSiH₃) (20 equivalents) or Dimethylamine borane (40 equivalents)

    • Dichloromethane (DCM), anhydrous

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • Dissolve the Alloc-protected compound in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • In a separate flask, under an inert atmosphere, dissolve the Pd(PPh₃)₄ in DCM.

    • Add the scavenger (phenylsilane or dimethylamine borane) to the palladium solution.

    • Add the catalyst-scavenger solution to the solution of the Alloc-protected amine.

    • Stir the reaction mixture at 0 °C for 1 hour, or at room temperature for the specified time (e.g., 2 x 20 minutes for phenylsilane).[2]

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent, followed by extraction and purification.

Visualizing the Workflow

G Experimental Workflow for Amine Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step start_prot Diamine + this compound in Ethanol react_prot Stir at Room Temperature start_prot->react_prot workup_prot Aqueous Workup (Acid/Base Extraction) react_prot->workup_prot product_prot Mono-Alloc Protected Amine workup_prot->product_prot start_deprot Alloc-Protected Amine in DCM product_prot->start_deprot Proceed to Deprotection reagents_deprot Add Pd(PPh₃)₄ and Scavenger start_deprot->reagents_deprot react_deprot Stir under Inert Atmosphere reagents_deprot->react_deprot product_deprot Deprotected Amine react_deprot->product_deprot G Decision Factors for Monomer Selection monomer Monomer Choice apc This compound monomer->apc Need for crosslinking, specialty coatings mma Methyl Methacrylate monomer->mma High mechanical strength, optical clarity apc_props Lower MW, lower polymerization rate apc->apc_props mma_props High MW, high polymerization rate mma->mma_props application Target Application application->monomer properties Desired Polymer Properties properties->monomer

References

Spectroscopic Purity Assessment of Allyl Phenyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of Allyl Phenyl Carbonate, a versatile reagent in organic synthesis. We present supporting experimental data for this compound and a key alternative, Benzyl Phenyl Carbonate, alongside detailed analytical protocols.

Introduction

This compound is a valuable building block in organic chemistry, frequently utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group. The presence of impurities, often residual starting materials such as allyl alcohol and phenol, or byproducts from synthesis, can significantly impact reaction outcomes. Therefore, rigorous purity assessment is a critical quality control step. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. A comparative analysis with Benzyl phenyl carbonate, another common carbonate-based reagent, is included to highlight the versatility and compound-specific nuances of these analytical techniques.

Comparative Spectroscopic Data

The purity of this compound can be effectively determined by comparing the experimental spectroscopic data with reference values and identifying signals corresponding to potential impurities.

This compound vs. Potential Impurities

The primary impurities in commercially available or synthesized this compound are typically residual starting materials, namely allyl alcohol and phenol. The following tables summarize the key spectroscopic features that allow for their differentiation and quantification.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 7.41-7.20 (m, 5H, Ar-H), 6.08-5.95 (m, 1H, -CH=CH₂), 5.42 (dq, 1H, J=17.2, 1.4 Hz, -CH=CH ₂), 5.30 (dq, 1H, J=10.5, 1.2 Hz, -CH=CH ₂), 4.73 (dt, 2H, J=5.8, 1.4 Hz, -O-CH ₂-)
Allyl Alcohol5.98 (m, 1H, -CH=CH₂), 5.25 (m, 1H, -CH=CH ₂), 5.12 (m, 1H, -CH=CH ₂), 4.10 (d, 2H, J=5.5 Hz, -CH ₂-OH), 1.8 (br s, 1H, -OH)
Phenol7.30-7.23 (m, 2H, Ar-H), 6.96-6.88 (m, 3H, Ar-H), 5.0 (br s, 1H, -OH)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound 153.5 (C=O), 151.1 (Ar-C), 131.7 (-C H=CH₂), 129.5 (Ar-CH), 126.0 (Ar-CH), 121.1 (Ar-CH), 119.4 (-CH=C H₂), 69.1 (-O-C H₂-)
Allyl Alcohol134.5 (-C H=CH₂), 118.0 (-CH=C H₂), 62.9 (-C H₂-OH)
Phenol155.2 (Ar-C-OH), 129.8 (Ar-CH), 121.2 (Ar-CH), 115.5 (Ar-CH)

Table 3: FTIR Spectral Data (Neat/KBr, cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)
This compound 3080 (=C-H stretch), 2985 (C-H stretch), 1765 (C=O stretch), 1645 (C=C stretch), 1595, 1495 (Ar C=C stretch), 1210 (C-O stretch)
Allyl Alcohol3330 (br, O-H stretch), 3080 (=C-H stretch), 2930 (C-H stretch), 1647 (C=C stretch), 1028 (C-O stretch)
Phenol3350 (br, O-H stretch), 3040 (Ar C-H stretch), 1595, 1498 (Ar C=C stretch), 1225 (C-O stretch)
Comparison with Benzyl Phenyl Carbonate

To provide a broader context for spectroscopic analysis of carbonate compounds, we include a comparison with Benzyl Phenyl Carbonate.

Table 4: ¹H and ¹³C NMR Spectral Data for Benzyl Phenyl Carbonate (CDCl₃)

NucleusChemical Shift (δ, ppm)
¹H NMR 7.45-7.20 (m, 10H, Ar-H), 5.25 (s, 2H, -O-CH ₂-)
¹³C NMR 153.6 (C=O), 151.1 (Ar-C), 135.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 128.7 (Ar-CH), 128.6 (Ar-CH), 126.1 (Ar-CH), 121.1 (Ar-CH), 70.4 (-O-C H₂-)

Table 5: FTIR Spectral Data for Benzyl Phenyl Carbonate (KBr, cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)
Benzyl Phenyl Carbonate 3065, 3035 (Ar C-H stretch), 2960 (C-H stretch), 1760 (C=O stretch), 1595, 1495 (Ar C=C stretch), 1215 (C-O stretch)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of this compound to any identified impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify characteristic absorption bands and compare them to reference spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for compound identification. The peak area percentages can be used to estimate the relative purity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis to confirm the purity of this compound.

Spectroscopic_Purity_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis Impurity_ID Impurity Identification & Quantification Data_Analysis->Impurity_ID Purity_Confirmation Purity Confirmation Impurity_ID->Purity_Confirmation

Caption: Workflow for spectroscopic purity confirmation of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FTIR, and GC-MS provides a robust framework for the comprehensive purity assessment of this compound. ¹H NMR spectroscopy is particularly powerful for quantitative analysis of proton-bearing impurities. ¹³C NMR complements this by providing information on the carbon skeleton, while FTIR is excellent for the rapid identification of key functional groups and confirming the absence of hydroxyl-containing impurities. GC-MS is highly sensitive for separating and identifying volatile impurities. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of this compound, ensuring the reliability and success of their synthetic endeavors.

Orthogonal Deprotection Strategies: A Comparative Guide to the Alloc Group

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount. An ideal protecting group should be easily introduced, stable under various reaction conditions, and selectively removable without affecting other functional groups. This guide provides a comprehensive comparison of the allyloxycarbonyl (Alloc) protecting group with two of the most common amine protecting groups, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), focusing on their orthogonal deprotection strategies. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal protection strategy for their synthetic needs.

The Principle of Orthogonality

In the context of chemical synthesis, orthogonality refers to the ability to remove one type of protecting group in the presence of others by using specific, non-interfering chemical conditions. The Alloc group is a prime example of an orthogonal protecting group in peptide synthesis, as its removal conditions are distinct from those used for the widely employed Fmoc and Boc groups.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions, typically with a solution of piperidine in DMF.[2]

  • Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).[2]

  • Alloc (allyloxycarbonyl): Deprotected under neutral conditions using a palladium(0) catalyst and a scavenger.[1]

This mutual orthogonality allows for the selective deprotection of specific amino acid residues within a peptide chain, enabling complex modifications such as on-resin cyclization, branching, and the introduction of post-translational modifications.

Comparative Analysis of Protecting Group Performance

The choice of a protecting group significantly impacts the overall efficiency, yield, and purity of a synthetic product. The following table summarizes key performance indicators for Alloc, Fmoc, and Boc deprotection.

Protecting GroupDeprotection ReagentsTypical ConditionsDeprotection TimeYield/PurityOrthogonality
Alloc Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCMRoom Temperature20-60 minutes>98% purity[3]Orthogonal to Fmoc and Boc[1]
Fmoc 20% Piperidine in DMFRoom Temperature1-5 minutes (repeated)Quantitative removal, high purity[4]Orthogonal to Boc and Alloc[5]
Boc 25-50% TFA in DCMRoom Temperature5-30 minutesHigh yield, but potential for side reactions with acid-sensitive residues[6]Not orthogonal to other acid-labile groups

Visualizing Orthogonal Deprotection

The following diagrams illustrate the chemical structures of the Alloc, Fmoc, and Boc protecting groups, and a logical workflow demonstrating the principle of orthogonal deprotection.

G Chemical Structures of Protecting Groups Alloc Alloc (Allyloxycarbonyl) Fmoc Fmoc (9-Fluorenylmethyloxycarbonyl) Boc Boc (tert-Butoxycarbonyl)

Figure 1: Structures of Alloc, Fmoc, and Boc protecting groups.

OrthogonalDeprotection cluster_peptide Fully Protected Peptide cluster_alloc_deprotection Alloc Deprotection cluster_fmoc_deprotection Fmoc Deprotection cluster_boc_deprotection Boc Deprotection Peptide Peptide with Alloc, Fmoc, and Boc groups Alloc_Deprotection Pd(PPh₃)₄ / PhSiH₃ Peptide->Alloc_Deprotection Fmoc_Deprotection 20% Piperidine/DMF Peptide->Fmoc_Deprotection Boc_Deprotection TFA/DCM Peptide->Boc_Deprotection Peptide_Alloc_Removed Peptide with Fmoc and Boc groups Alloc_Deprotection->Peptide_Alloc_Removed Peptide_Fmoc_Removed Peptide with Alloc and Boc groups Fmoc_Deprotection->Peptide_Fmoc_Removed Peptide_Boc_Removed Peptide with Alloc and Fmoc groups Boc_Deprotection->Peptide_Boc_Removed

Figure 2: Orthogonal deprotection workflow.

Experimental Protocols

Detailed methodologies for the selective removal of Alloc, Fmoc, and Boc protecting groups are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Alloc Group Deprotection

This protocol describes the palladium-catalyzed removal of the Alloc group from a resin-bound peptide.[7]

Materials:

  • Alloc-protected peptide on resin

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Nitrogen or Argon gas supply

Procedure:

  • Swell the resin with the Alloc-protected peptide in DCM in a fritted reaction vessel.

  • In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) in DCM under an inert atmosphere (N₂ or Ar).

  • Add phenylsilane (20 equivalents) to the palladium catalyst solution.

  • Add the catalyst/scavenger solution to the swollen resin.

  • Gently agitate the reaction mixture at room temperature for 20-30 minutes.

  • Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • To ensure complete deprotection, the deprotection step (steps 4-6) can be repeated.

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.[7]

Protocol 2: Fmoc Group Deprotection

This protocol outlines the standard procedure for the removal of the Fmoc group in solid-phase peptide synthesis.[7]

Materials:

  • Fmoc-protected peptide on resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the resin with the Fmoc-protected peptide in DMF in a fritted reaction vessel.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 1-5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with the piperidine solution for another 1-5 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • The presence of a free amine can be confirmed using a qualitative ninhydrin test.[4]

Protocol 3: Boc Group Deprotection

This protocol describes the acidic cleavage of the Boc protecting group.[8]

Materials:

  • Boc-protected peptide on resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA) for neutralization

Procedure:

  • Swell the resin with the Boc-protected peptide in DCM in a fritted reaction vessel.

  • Prepare a solution of 25-50% (v/v) TFA in DCM.

  • Treat the resin with the TFA/DCM solution for 5 minutes (pre-wash).

  • Drain the solution and add a fresh portion of the TFA/DCM solution.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the cleavage solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resulting trifluoroacetate salt of the free amine by washing the resin with a 5-10% solution of DIPEA in DCM until a neutral pH is achieved.

  • Wash the resin with DCM (3-5 times) to remove excess base.

References

A Comparative Kinetic Analysis of the Claisen Rearrangement of Allyl Phenyl Ether and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement of allyl phenyl ether stands as a classic and powerful tool in organic synthesis for the formation of C-C bonds, specifically in the preparation of ortho-allyl phenols. This guide provides a comprehensive kinetic analysis of this thermal rearrangement, comparing its performance with modern transition-metal-catalyzed alternatives. Detailed experimental protocols and quantitative data are presented to offer a practical resource for reaction optimization and methodology selection.

The Claisen Rearrangement: A Kinetic Perspective

The Claisen rearrangement is a[1][1]-sigmatropic shift that proceeds through a concerted, pericyclic mechanism.[2] The kinetics of this intramolecular, first-order reaction are significantly influenced by the solvent and the electronic nature of substituents on the aromatic ring.[2]

The rate of the thermal Claisen rearrangement is sensitive to the electronic properties of substituents on the phenyl ring. Electron-donating groups (EDGs) accelerate the reaction, while electron-withdrawing groups (EWGs) retard it. This is attributed to the partial positive charge that develops on the ether oxygen atom in the transition state, which is stabilized by EDGs. A recent study utilizing a transient flow method provided quantitative kinetic data for a series of para-substituted phenyl allyl ethers in ethanol.[3]

Table 1: Kinetic Parameters for the Thermal Claisen Rearrangement of para-Substituted Allyl Phenyl Ethers in Ethanol [3]

Substituent (Z)σ+Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
OMe-0.78115.43.16 x 10¹⁰
Me-0.31112.91.00 x 10¹⁰
F-0.07113.28.91 x 10⁹
H0.00116.11.99 x 10¹⁰
C(O)CH₃0.50119.26.31 x 10⁹
CN0.66122.42.51 x 10¹⁰
NHAc-0.60106.98.91 x 10⁸
Br0.15117.96.31 x 10¹⁰

Data adapted from H. M. Robichaud et al., React. Chem. Eng., 2023, 8, 3196-3202.[3]

Polar and hydrogen-bonding solvents are known to accelerate the Claisen rearrangement.[4] For instance, ethanol/water mixtures have been reported to increase the rate constant by an order of magnitude compared to sulfolane.[5] High-pressure and high-temperature water has also been shown to be a highly effective medium, affording a 98% yield of o-allylphenol in just 13.4 seconds at 265 °C and 5 MPa.[6]

Alternative Methodologies for ortho-Allyl Phenol Synthesis

While the thermal Claisen rearrangement is a robust method, its often high temperature requirements have prompted the development of alternative, metal-catalyzed approaches for the direct ortho-allylation of phenols.

Table 2: Comparison of the Claisen Rearrangement with Alternative ortho-Allylation Methods

MethodCatalyst/ReagentsTypical TemperatureKey AdvantagesRepresentative Yield
Thermal Claisen Rearrangement None (thermal)170-250 °C[3][7]Atom-economical, no catalyst needed, well-established.Up to 98%[6]
Rhenium-Catalyzed Alkylation Re₂(CO)₁₀150-180 °CHigh ortho-selectivity, stops at mono-alkylation.[8]73-99%[8]
Palladium-Catalyzed Allylation Pd(OAc)₂ / Ligand60 °CMild reaction conditions, high regioselectivity.[9]Moderate to excellent yields[9]
Palladium/Scandium Dual-Catalyzed Alkylation Pd/C / Sc(OTf)₃160 °COne-step synthesis from phenols and alcohols.Up to 75%

Experimental Protocols

Protocol 1: Kinetic Analysis of the Thermal Claisen Rearrangement of Allyl Phenyl Ether

This protocol outlines a general procedure for determining the first-order rate constant and activation parameters of the thermal Claisen rearrangement in a conventional laboratory setting.

Materials:

  • Allyl phenyl ether

  • High-boiling point solvent (e.g., diphenyl ether, decalin)

  • Internal standard (e.g., dodecane)

  • Reaction vials (e.g., sealed NMR tubes or pressure tubes)

  • Constant temperature oil bath or heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of allyl phenyl ether and an internal standard in the chosen solvent. A typical concentration would be around 0.1 M for the substrate.

    • Aliquot the solution into several reaction vials, ensuring each vial is filled to the same volume.

    • Securely seal the vials.

  • Reaction:

    • Preheat the constant temperature bath to the desired reaction temperature (e.g., 180 °C).

    • Place the reaction vials in the preheated bath simultaneously.

    • At specific time intervals (e.g., every 30 minutes), remove one vial from the bath and immediately quench the reaction by immersing it in an ice-water bath.

  • Analysis:

    • Analyze the contents of each quenched vial by GC-MS.

    • Identify the peaks corresponding to allyl phenyl ether and the ortho-allyl phenol product.

    • Determine the concentration of the remaining allyl phenyl ether at each time point by integrating the peak area relative to the internal standard.

  • Data Processing:

    • Plot the natural logarithm of the concentration of allyl phenyl ether (ln[APE]) versus time.

    • The slope of the resulting straight line will be equal to the negative of the first-order rate constant (-k).

    • Repeat the experiment at several different temperatures to determine the rate constant at each temperature.

    • Construct an Arrhenius plot by plotting ln(k) versus the reciprocal of the absolute temperature (1/T).

    • The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant). The pre-exponential factor (A) can be determined from the y-intercept (intercept = ln(A)).

Protocol 2: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)

Materials:

  • Phenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq.) and acetone.

  • Add potassium carbonate (1.5 eq.).

  • Add allyl bromide (1.2 eq.) dropwise to the stirring mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether.

  • Purify the product by vacuum distillation if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Claisen_Rearrangement_Mechanism cluster_0 Claisen Rearrangement AllylPhenylEther Allyl Phenyl Ether TransitionState [3,3]-Sigmatropic Transition State AllylPhenylEther->TransitionState Heat DienoneIntermediate Dienone Intermediate (Non-aromatic) TransitionState->DienoneIntermediate oAllylphenol o-Allylphenol (Aromatic Product) DienoneIntermediate->oAllylphenol Tautomerization

Caption: Mechanism of the aromatic Claisen rearrangement.

Kinetic_Analysis_Workflow cluster_workflow Kinetic Analysis Workflow cluster_data Data Analysis Prep 1. Prepare Reaction Solution (Substrate + Internal Standard + Solvent) React 2. Run Reaction at Constant T (Take aliquots at timed intervals) Prep->React Quench 3. Quench Aliquots React->Quench Analyze 4. Analyze by GC-MS Quench->Analyze Data 5. Data Processing Analyze->Data Plot1 Plot ln[Reactant] vs. time → k Plot2 Repeat at different T Plot3 Arrhenius Plot (ln(k) vs. 1/T) → Ea, A

Caption: Experimental workflow for kinetic analysis.

References

Comparative Study of Cobalt-Catalyzed Allylic Alkylation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and sustainable methods for carbon-carbon bond formation is paramount. Allylic alkylation stands as a cornerstone in this endeavor, and while palladium has long dominated the field, the use of earth-abundant, cost-effective cobalt catalysts is rapidly gaining prominence.[1][2][3] This guide provides an objective comparison of cobalt-catalyzed allylic alkylation reactions, presenting performance data alongside other alternatives and supported by detailed experimental protocols.

Introduction to Cobalt-Catalyzed Allylic Alkylation

Cobalt-catalyzed allylic substitution has emerged as a powerful alternative to traditional palladium-catalyzed methods.[1][3] These reactions offer unique selectivity profiles and operate under mild conditions, making them highly attractive for complex molecule synthesis. A key mechanistic feature of many cobalt-catalyzed allylic alkylations is the involvement of a Co(I)/Co(III) catalytic cycle.[3] This typically involves the oxidative addition of an allylic electrophile to a Co(I) species, followed by nucleophilic attack and reductive elimination to regenerate the active catalyst.

Comparative Performance of Cobalt Catalysts

The choice of ligand and cobalt precursor significantly influences the efficiency and selectivity of the reaction. Below, we compare the performance of different cobalt catalytic systems in the allylic alkylation of various substrates.

Enantioselective Allylic Alkylation of Malononitriles

A notable example of a highly efficient cobalt-catalyzed system involves the use of a chiral bisoxazolinephosphine (NPN) ligand for the asymmetric allylic alkylation of malononitriles with racemic allylic carbonates. This system demonstrates excellent regioselectivity for the branched product and high enantioselectivity.[4][5]

EntryAllylic Carbonate (Substrate)ProductYield (%)b/l Ratioee (%)
1Cinnamyl methyl carbonate95>20:198
2(E)-Hex-2-en-1-yl methyl carbonate88>20:199
31-Phenylallyl methyl carbonate92>20:197
4Cyclohex-2-en-1-yl methyl carbonate85>20:196

Reaction Conditions: Allylic carbonate (0.3 mmol), malononitrile (0.25 mmol), Co(BF₄)₂·6H₂O (5 mol%), Ligand (6 mol%), Zn (10 mol%), in CH₃CN at room temperature.[4]

Regioselective Allylic Alkylation of 1,3-Dicarbonyl Compounds

Well-defined tetrahedral cobalt(I) complexes bearing bidentate bis(phosphine) ligands have been successfully employed for the regioselective allylic alkylation of 1,3-dicarbonyl compounds with tertiary allyl carbonates. The catalyst [(dppp)Co(PPh₃)Cl] (where dppp = 1,3-Bis(diphenylphosphino)propane) has shown high yields and excellent regioselectivity for the branched product.

EntryAllylic Carbonate (Substrate)NucleophileProductYield (%)b/l Ratio
1tert-Butyl 2,2-dimethyl-1-phenylallyl carbonateDimethyl malonate95>99:1
2tert-Butyl 1-cyclohexyl-2,2-dimethylallyl carbonateDimethyl malonate88>99:1
3tert-Butyl 1-(naphthalen-2-yl)allyl carbonateAcetylacetone91>99:1

Reaction Conditions: Allylic carbonate (0.2 M), nucleophile (1.5 equiv), [(dppp)Co(PPh₃)Cl] (10 mol%), NaBF₄ (20 mol%), in MeCN at 60°C for 24 h.

Comparison with Other Transition Metal Catalysts

The true utility of cobalt catalysis is often highlighted by its complementary selectivity compared to established methods using precious metals like palladium and iridium.

Regioselectivity: Cobalt vs. Palladium

A key advantage of cobalt catalysis is its ability to selectively alkylate tertiary allylic carbonates in the presence of secondary ones, a selectivity pattern that is often the reverse of that observed in palladium-catalyzed Tsuji-Trost reactions.

Catalyst SystemSubstrate (contains both secondary and tertiary carbonates)Major Product
Cobalt(I) Alkylation at the tertiary center
Palladium(0) Alkylation at the secondary center

This complementary selectivity provides synthetic chemists with a valuable tool for discriminating between different reactive sites within a molecule.

Regioselectivity: Cobalt vs. Iridium

Both cobalt and iridium catalysts are known to favor the formation of branched products in allylic substitutions, often with high enantioselectivity.[6] However, the specific ligand sphere and reaction conditions can lead to subtle differences in substrate scope and functional group tolerance. While iridium catalysts, particularly those with phosphoramidite ligands, are highly effective for a broad range of nucleophiles, cobalt catalysts are proving to be exceptionally efficient for specific transformations, such as the allylation of malononitriles.[4][5][6]

Experimental Protocols

General Procedure for Enantioselective Allylic Alkylation of Malononitriles

To a flame-dried Schlenk tube were added Co(BF₄)₂·6H₂O (6.8 mg, 0.02 mmol, 5 mol%), the chiral bisoxazolinephosphine ligand (10.5 mg, 0.024 mmol, 6 mol%), and Zn dust (3.3 mg, 0.05 mmol, 10 mol%). The tube was evacuated and backfilled with argon three times. Anhydrous acetonitrile (2.0 mL) was then added, and the mixture was stirred at room temperature for 30 minutes. To this solution were added the allylic carbonate (0.5 mmol) and malononitrile (0.4 mmol). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.[4]

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Cobalt-Catalyzed Allylic Alkylation

The generally accepted catalytic cycle for the cobalt-catalyzed allylic alkylation with soft nucleophiles proceeds through a Co(I)/Co(III) pathway.

G Co(I)/Co(III) Catalytic Cycle CoI Co(I) Catalyst Allyl_CoIII π-Allyl-Co(III) Intermediate CoI->Allyl_CoIII Oxidative Addition (Allylic Electrophile) Product_CoI Product-Co(I) Complex Allyl_CoIII->Product_CoI Nucleophilic Attack (Nu⁻) Product_CoI->CoI Reductive Elimination (Product)

Caption: Generalized Co(I)/Co(III) catalytic cycle.

Experimental Workflow for a Typical Reaction

The following diagram illustrates a standard experimental workflow for setting up a cobalt-catalyzed allylic alkylation reaction.

G Experimental Workflow Start Flame-dried Schlenk tube Add_Catalyst Add Co salt, ligand, and Zn dust Start->Add_Catalyst Evacuate Evacuate and backfill with Argon (3x) Add_Catalyst->Evacuate Add_Solvent Add anhydrous solvent Evacuate->Add_Solvent Stir1 Stir for 30 min at RT Add_Solvent->Stir1 Add_Reagents Add allylic substrate and nucleophile Stir1->Add_Reagents Reaction Stir at specified temperature Add_Reagents->Reaction Workup Quench and extract Reaction->Workup Purify Column chromatography Workup->Purify End Characterize product Purify->End

Caption: Standard experimental setup workflow.

Conclusion

Cobalt-catalyzed allylic alkylation reactions represent a significant advancement in synthetic organic chemistry, offering a sustainable and often complementary approach to traditional precious metal catalysis. The development of well-defined cobalt(I) complexes and novel chiral ligands has enabled highly regio- and enantioselective transformations. For researchers in academia and industry, the continued exploration of cobalt catalysis promises to unveil new synthetic strategies for the efficient construction of complex molecular architectures.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Allyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. Allyl phenyl carbonate, a reagent used in chemical synthesis, requires careful management throughout its lifecycle, from use to disposal. This guide provides detailed procedures for the safe disposal of this compound, emphasizing safety, regulatory compliance, and operational clarity.

Hazard Profile and Safety Summary

This compound presents several hazards that must be addressed to ensure safe handling and disposal. It is harmful if swallowed, can cause an allergic skin reaction, and leads to serious eye irritation.[1][2] Adherence to prescribed safety protocols is therefore essential.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Cat. 4)
H317: May cause an allergic skin reactionSkin Sensitization (Cat. 1)
H319: Causes serious eye irritationEye Irritation (Cat. 2)

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations. The following protocol provides a general framework for its safe management.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled "Hazardous Waste: this compound" and should also include the relevant hazard pictograms (e.g., exclamation mark for irritant and sensitizer).

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Chemical incompatibilities can lead to dangerous reactions.

2. Handling and Transfer:

  • Fume Hood: All transfers of this compound waste should be performed inside a certified chemical fume hood to prevent the inhalation of any potential vapors.

  • Spill Containment: Have a chemical spill kit readily available. In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS team immediately.

3. Storage of Waste:

  • Secure Location: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of the hazardous waste must be handled by a licensed chemical waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste in compliance with all federal, state, and local regulations.[1]

Emergency Procedures

In the event of accidental exposure, immediate action is critical:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Emergency Protocol start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Dedicated Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill Potential Incident exposure Personnel Exposure fume_hood->exposure Potential Incident seal_container Securely Seal Container After Use collect_waste->seal_container storage Store in a Designated Hazardous Waste Area with Secondary Containment seal_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Final Disposal by a Licensed Waste Management Company ehs_pickup->final_disposal end End: Disposal Complete final_disposal->end spill_response Follow Spill Cleanup Protocol spill->spill_response exposure_response Follow First Aid Procedures exposure->exposure_response spill_response->collect_waste seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for the safe disposal of this compound.

References

Essential Guide to Handling Allyl Phenyl Carbonate: From Lab Bench to Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Allyl phenyl carbonate (CAS No: 16308-68-2), ensuring a secure laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause a serious allergic skin reaction, and results in serious eye irritation.[1][2] The signal word for this chemical is "Warning".[1][3]

Hazard Summary:

  • Oral Toxicity: Harmful if ingested.[1][2]

  • Skin Sensitization: May trigger an allergic skin reaction upon contact.[1][2]

  • Eye Irritation: Causes serious irritation to the eyes.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are required at all times.

    • Face Shield: A face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when transferring large quantities.[3][4]

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant gloves. Neoprene or nitrile rubber gloves are recommended.[5] Always inspect gloves before use and remove them using the proper technique to avoid skin contact.

    • Lab Coat: A standard lab coat should be worn, fully buttoned.

    • Protective Clothing: For tasks with a higher risk of exposure, an acid-resistant apron or a full chemical suit may be necessary.[6]

  • Respiratory Protection:

    • In well-ventilated areas, respiratory protection may not be required. However, if there is a risk of aerosol formation or if working in an area with inadequate ventilation, a respirator with a type ABEK (EN14387) filter is recommended.[3]

Quantitative Data for this compound

PropertyValue
CAS Number 16308-68-2[1][2][3]
Molecular Formula C₁₀H₁₀O₃[2][7]
Molecular Weight 178.18 g/mol [2][3]
Density 1.096 g/mL at 25 °C[3]
Boiling Point 67-70 °C at 0.3 mmHg[3]
Flash Point > 110 °C (> 230 °F)[3]
Refractive Index n20/D 1.4990[3]

Step-by-Step Operational Protocol

A systematic approach to handling this compound is essential for safety.

Preparation:

  • Ventilation: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • PPE Check: Before handling the chemical, don all required personal protective equipment as detailed above.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[5]

Handling:

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6]

  • Avoid Inhalation: Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][8]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Emergency and First-Aid Procedures

In the event of exposure, immediate action is critical.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical help.[1]

  • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

  • If Swallowed: Rinse the mouth with water and seek immediate medical assistance.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and adhere to regulations.

  • Waste Segregation:

    • Dedicated Containers: Use clearly labeled, sealed, and chemically resistant containers for all waste containing this compound.

    • Solid Waste: Contaminated items such as gloves and paper towels should be placed in a designated solid waste container.

    • Liquid Waste: All liquid waste, including reaction residues and solvent rinses, must be collected in a dedicated liquid waste container.

  • Disposal Protocol:

    • Institutional Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal.

    • Regulatory Compliance: Dispose of the contents and container at an approved waste disposal facility in accordance with all local, regional, and national regulations.[1]

    • Do Not Mix: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety office.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Don Required PPE prep_vent->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_avoid Avoid Skin/Eye Contact and Inhalation prep_emergency->handle_avoid handle_hygiene Practice Good Hygiene (No Eating/Drinking) handle_avoid->handle_hygiene emergency_skin Skin Contact: Wash with Soap & Water handle_avoid->emergency_skin emergency_eye Eye Contact: Rinse with Water handle_avoid->emergency_eye emergency_swallow Ingestion: Seek Medical Help handle_avoid->emergency_swallow emergency_inhale Inhalation: Move to Fresh Air handle_avoid->emergency_inhale handle_clothing Manage Contaminated Clothing handle_hygiene->handle_clothing disposal_segregate Segregate Waste (Solid & Liquid) handle_clothing->disposal_segregate disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_follow Follow Institutional & Regulatory Guidelines disposal_label->disposal_follow

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl phenyl carbonate
Reactant of Route 2
Reactant of Route 2
Allyl phenyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.